Pradefovir Mesylate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUAHHUSMJUFV-HZPZRMRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN5O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211558 | |
| Record name | Pradefovir Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625095-61-6 | |
| Record name | 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625095-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pradefovir Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradefovir mesylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradefovir Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRADEFOVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pradefovir Mesylate: A Deep Dive into the Mechanism of a Liver-Targeted Antiviral
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradefovir mesylate is an investigational nucleotide analogue prodrug designed for the treatment of chronic hepatitis B. It represents a liver-targeted approach to delivering the active antiviral agent, adefovir, thereby aiming to enhance efficacy at the site of infection while mitigating the dose-limiting nephrotoxicity associated with its parent drug. This technical guide elucidates the core mechanism of action of this compound, from its targeted delivery and metabolic activation to the molecular inhibition of hepatitis B virus (HBV) replication. Detailed experimental protocols that have been instrumental in characterizing this mechanism are provided, alongside a comprehensive summary of key quantitative data.
Core Mechanism of Action: A Liver-Centric Approach
This compound is a prodrug of adefovir, an acyclic phosphonate analogue of adenosine monophosphate.[1] Its innovative design centers on preferential activation within hepatocytes, the primary site of HBV replication. This targeted activation is the cornerstone of its therapeutic strategy, aiming to maximize antiviral potency where it is most needed while minimizing systemic exposure and associated side effects.[2]
The mechanism of action can be delineated into three key stages:
-
Hepatic Uptake and Metabolic Activation: Following oral administration, this compound is absorbed and preferentially taken up by liver cells.[1] Within the hepatocytes, it undergoes metabolic activation primarily through oxidation catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver.[1][3] This enzymatic conversion cleaves the prodrug moiety to release the active drug, adefovir (also known as 9-(2-phosphonomethoxyethyl)adenine or PMEA).
-
Intracellular Phosphorylation: Once released, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP). This two-step phosphorylation is a critical prerequisite for its antiviral activity.
-
Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand. Upon incorporation, adefovir diphosphate lacks the 3'-hydroxyl group necessary for further chain elongation, leading to premature termination of DNA synthesis and a halt in viral replication.
This liver-targeted approach has been shown in preclinical studies to significantly improve the liver-to-kidney ratio of the active metabolite compared to adefovir dipivoxil, a previously marketed prodrug of adefovir. Tissue distribution studies in rats demonstrated a 12-fold improvement in the liver/kidney ratio for pradefovir.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound and its active metabolite, adefovir diphosphate.
Table 1: In Vitro Anti-HBV Activity
| Parameter | Analyte | Value | Cell Line/Enzyme | Reference |
| Ki | Adefovir Diphosphate | 0.1 µM | HBV DNA Polymerase | |
| IC50 | Adefovir | 0.2 - 2.5 µM | HBV-transfected human hepatoma cell lines |
Table 2: Preclinical and Clinical Pharmacokinetics of Pradefovir and Adefovir (PMEA)
| Parameter | Analyte | Value | Species/Population | Study Details | Reference |
| Oral Bioavailability (F) | Pradefovir | 42% | Rat | Mesylate salt | |
| Km (Metabolism to PMEA) | Pradefovir | 60 µM | Human Liver Microsomes | ||
| Vmax (Metabolism to PMEA) | Pradefovir | 228 pmol/min/mg protein | Human Liver Microsomes | ||
| Half-life (t1/2) of PMEA | Adefovir (PMEA) | 11.47 - 17.63 h | Patients with Chronic Hepatitis B | Following pradefovir administration | |
| Renal Clearance of Pradefovir | Pradefovir | 18 - 31 L/h | Healthy Male Volunteers |
Table 3: Phase 2 Clinical Trial Efficacy Data (24 Weeks)
| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) |
| Pradefovir 30 mg | 5.40 |
| Pradefovir 45 mg | 5.34 |
| Pradefovir 60 mg | 5.33 |
| Pradefovir 75 mg | 5.40 |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | 5.12 |
Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial in patients with chronic hepatitis B.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
In Vitro HBV DNA Polymerase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of adefovir diphosphate against HBV DNA polymerase.
-
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant HBV DNA polymerase, a DNA template-primer (e.g., poly(dA)-oligo(dT)), and fixed concentrations of dCTP, dGTP, and dTTP is prepared.
-
Inhibitor and Substrate Addition: Varying concentrations of adefovir diphosphate are added to the reaction tubes. The reaction is initiated by the addition of a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time to allow for DNA synthesis.
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Quantification: The amount of incorporated radiolabeled dATP is quantified using scintillation counting.
-
Data Analysis: The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cornish-Bowden plots.
-
Cell-Based HBV Replication Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication in a cellular context.
-
Methodology:
-
Cell Culture: An HBV-producing human hepatoma cell line (e.g., HepG2.2.15) is cultured under standard conditions.
-
Drug Treatment: The cells are treated with a range of concentrations of the test compound (adefovir).
-
Incubation: The cells are incubated for a period sufficient for multiple rounds of viral replication (typically 6-9 days), with the drug-containing medium being replaced every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, the cell culture supernatant is collected, and encapsidated viral DNA is isolated.
-
Quantitative PCR (qPCR): The amount of HBV DNA in the supernatant is quantified using a validated qPCR assay.
-
Data Analysis: The percentage of inhibition of HBV DNA replication is plotted against the drug concentration to determine the IC50 value.
-
In Vitro Metabolism by Human Liver Microsomes
-
Objective: To characterize the kinetics of pradefovir metabolism to adefovir (PMEA) by CYP3A4.
-
Methodology:
-
Incubation Mixture Preparation: Incubations are performed in tubes containing potassium phosphate buffer (pH 7.4), pooled human liver microsomes, and varying concentrations of pradefovir.
-
Pre-incubation: The mixtures are pre-warmed at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The reaction proceeds for a defined period at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Sample Analysis: The formation of PMEA is quantified using a validated LC-MS/MS method.
-
Data Analysis: The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound
Caption: Intracellular activation cascade and inhibitory action of this compound.
Experimental Workflow for Mechanism of Action Elucidation
Caption: A streamlined workflow for characterizing this compound's properties.
Conclusion
This compound embodies a rational drug design approach aimed at optimizing the therapeutic index of adefovir for the treatment of chronic hepatitis B. Its liver-targeted mechanism of action, mediated by CYP3A4 activation, holds the promise of enhanced antiviral efficacy at the site of infection with a reduced risk of systemic toxicities. The comprehensive data from in vitro, preclinical, and clinical studies provide a robust foundation for its continued development. This technical guide serves as a consolidated resource for researchers and drug development professionals to understand the intricate mechanism of action of this promising antiviral candidate.
References
Discovery and synthesis of Pradefovir Mesylate
An In-depth Technical Guide to the Discovery and Synthesis of Pradefovir Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (formerly known as MB-06886, remofovir mesylate) is a novel, orally administered, liver-targeting prodrug of adefovir, developed to treat chronic hepatitis B (CHB) infection.[1][2] It was designed using HepDirect™ prodrug technology to enhance delivery of the active metabolite, adefovir, to the liver, thereby increasing antiviral efficacy while minimizing the dose-limiting nephrotoxicity associated with the earlier prodrug, adefovir dipivoxil.[2][3] Pradefovir is activated by the liver-predominant cytochrome P450 3A4 (CYP3A4), leading to a favorable distribution of the active drug.[4] Clinical trials have demonstrated its potent anti-HBV activity and a favorable safety profile. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The development of this compound was driven by the need to improve the therapeutic index of adefovir. Adefovir dipivoxil, an oral prodrug of adefovir, is effective against hepatitis B virus (HBV) but its use is limited by dose-dependent kidney toxicity. This toxicity arises because adefovir dipivoxil is converted to active adefovir systemically, leading to significant drug exposure in the kidneys.
The solution was to design a liver-targeted prodrug. Researchers synthesized a series of 1-aryl-1,3-propanyl prodrugs of adefovir with the rationale that they would be selectively cleaved by enzymes highly expressed in the liver, such as CYP isozymes. This approach aimed to concentrate the active drug, adefovir diphosphate (ADV-DP), in hepatocytes—the primary site of HBV replication—while reducing systemic exposure and, consequently, renal toxicity. Pradefovir emerged from this series as the lead compound, demonstrating high stability in plasma and potent anti-HBV activity.
Mechanism of Action
This compound's mechanism of action is a multi-step, liver-specific process that ultimately inhibits HBV replication.
-
Hepatic Uptake and Activation : After oral administration, Pradefovir is absorbed and transported to the liver.
-
CYP3A4-Mediated Cleavage : In hepatocytes, the liver-predominant enzyme CYP3A4 metabolizes Pradefovir through oxidation, releasing the active drug, adefovir (also known as PMEA).
-
Cellular Phosphorylation : Cellular kinases within the hepatocyte then phosphorylate adefovir twice to its active diphosphate form, adefovir diphosphate (ADV-DP).
-
Inhibition of HBV DNA Polymerase : ADV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral RNA-dependent DNA polymerase (reverse transcriptase).
-
Chain Termination : Upon incorporation into the growing viral DNA chain, ADV-DP causes premature chain termination, effectively halting HBV replication.
This liver-targeting mechanism significantly improves the distribution of the active metabolite. Studies in rats showed that Pradefovir resulted in a 12-fold improvement in the liver-to-kidney ratio of adefovir compared to adefovir dipivoxil. A clinical study later confirmed that Pradefovir leads to a kidney-to-liver PMEA ratio of 1:20, a stark contrast to the 1:1 ratio observed with adefovir dipivoxil.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. An improved, documented procedure is as follows:
-
Activation of Adefovir : The starting material, adefovir, is first activated using oxalyl chloride and N,N-diethylformamide. This step generates a formamidine-protected phosphonyl dichloridate intermediate.
-
Condensation : The intermediate is then condensed with (S)-1-(3-chlorophenyl)-1,3-propanediol at a low temperature. This reaction yields the cyclic phosphonate as a diastereomeric mixture, in which the desired cis-diastereoisomer predominates.
-
Hydrolysis and Salt Formation : The formamidine protecting group is hydrolyzed with ethanolic acetic acid.
-
Purification : Finally, the product is recrystallized as the mesylate salt, which provides the target this compound in high diastereomeric excess.
Pharmacokinetics and Preclinical Data
Pharmacokinetic studies have highlighted the rapid absorption of Pradefovir and its efficient conversion to adefovir (PMEA).
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 42% (as mesylate salt) | |
| Time to Max Concentration (tmax) | Human | ~1 hour (for both Pradefovir and Adefovir) | |
| Half-life (t1/2) - Day 28 | Human | Pradefovir: 4-14 hours | |
| Adefovir (from Pradefovir): 29-39 hours | |||
| Intrinsic Clearance (Clint) | Rat Microsomes | 48.1 ± 8 µl/min/mg protein | |
| Human Microsomes | 11.3 ± 0.4 µl/min/mg protein | ||
| Vmax | Rat Microsomes | 1.2 ± 0.1 nmol/min/mg protein | |
| Human Microsomes | 1.8 ± 0.03 nmol/min/mg protein | ||
| Km | Rat Microsomes | 25 ± 7 µM | |
| Human Microsomes | 160 ± 9 µM |
Table 1: Summary of Pharmacokinetic and In Vitro Metabolism Parameters.
Clinical Efficacy
Clinical trials have established the efficacy of this compound in reducing viral load in patients with chronic hepatitis B.
Phase 2 Study Results
A multicenter, double-blind, randomized Phase 2 trial compared four doses of Pradefovir (30, 45, 60, and 75 mg) with Tenofovir Disoproxil Fumarate (TDF, 300 mg) over 24 weeks.
| Parameter (at Week 24) | Pradefovir 30mg | Pradefovir 45mg | Pradefovir 60mg | Pradefovir 75mg | TDF 300mg |
| Mean HBV DNA Reduction (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |
| Patients with HBV DNA <29 IU/mL | 27% | 54% | 48% | 58% | 42% |
| ALT Normalization | 83% | 68% | 65% | 51% | 69% |
| HBeAg Loss | 3% | 12% | 6% | 9% | 3% |
| HBeAg Seroconversion | 0% | 10% | 0% | 4% | 3% |
Table 2: Key Efficacy Outcomes from a 24-Week Phase 2 Clinical Trial.
Another Phase 2 study with a 24-week interim analysis showed significant, dose-dependent declines in HBV DNA.
| Treatment Group (daily) | Median HBV DNA Reduction (log10 copies/mL) |
| Pradefovir 5 mg | 2.13 |
| Pradefovir 10 mg | 2.60 |
| Pradefovir 20 mg | 2.53 |
| Pradefovir 30 mg | 2.97 |
Table 3: Interim 24-Week HBV DNA Reduction from an earlier Phase 2 Study.
Phase 3 Study
Based on promising Phase 2 results, a Phase 3 trial (NCT04543565) was initiated. This randomized, double-blind, multicenter study was designed to further evaluate the efficacy and safety of Pradefovir compared to TDF in HBeAg-positive or HBeAg-negative CHB patients.
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable safety profile, a primary goal of its development. The liver-targeting design successfully minimized renal toxicity.
| Adverse Event (AE) Rate (at Week 24) | Pradefovir 30mg | Pradefovir 45mg | Pradefovir 60mg | Pradefovir 75mg | TDF 300mg |
| Any Adverse Event | 96% | 90% | 90% | 96% | 98% |
| Serious Adverse Events (SAEs) | 6% | 6% | 8% | 4% | 4% |
Table 4: Adverse Event Rates from the 24-Week Phase 2 Clinical Trial. Most AEs were Grade 1 or 2, and no SAEs were judged to be related to the study drugs.
Key Experimental Methodologies
Phase 3 Clinical Trial Protocol (NCT04543565)
The Phase 3 study provides a clear example of the rigorous testing applied to Pradefovir.
-
Design : A randomized, double-blind, positive-drug parallel control, multicenter study.
-
Population : Eligible HBeAg-positive or HBeAg-negative CHB patients, including up to 20% with compensated cirrhosis.
-
Randomization : Patients were randomized 2:1 to either the Pradefovir group or the TDF group.
-
Treatment Arms :
-
Experimental Arm : this compound tablet + Placebo for TDF, once daily.
-
Active Comparator Arm : TDF tablet + Placebo for this compound, once daily.
-
-
Duration : A 96-week double-blind treatment period, followed by a 48-week open-label extension where all subjects receive Pradefovir. An interim analysis was planned after the first 48 weeks.
Pharmacokinetic Analysis
-
Method : Serum samples from patients were analyzed for Pradefovir and its metabolite PMEA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for accurate quantification of the parent drug and its active metabolite.
Virologic Assessment
-
Method : Serum HBV DNA levels were quantified using the COBAS Amplicor HBV Monitor Test. This is a polymerase chain reaction (PCR)-based assay designed for the quantitative measurement of HBV DNA in human serum or plasma.
Conclusion
This compound represents a successful application of rational drug design and liver-targeting prodrug technology. By focusing on a specific metabolic activation pathway predominant in the liver, its discovery overcame the primary limitation of its predecessor, adefovir dipivoxil. The synthesis has been optimized to produce a highly pure, diastereomerically enriched compound. Extensive clinical data have confirmed that Pradefovir offers potent antiviral efficacy against HBV, comparable or superior to standard-of-care treatments like TDF, coupled with an improved safety profile, particularly concerning renal function. This compound stands as a significant advancement in the therapeutic arsenal for chronic hepatitis B.
References
An In-depth Technical Guide to Pradefovir Mesylate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradefovir Mesylate, a liver-targeting prodrug of the antiviral agent adefovir, represents a significant advancement in the treatment of chronic hepatitis B. Its chemical design facilitates targeted delivery to the liver, the primary site of hepatitis B virus (HBV) replication, thereby enhancing efficacy and mitigating the nephrotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to enable researchers to replicate and build upon existing findings.
Chemical Identity and Structure
This compound is the mesylate salt of Pradefovir. The chemical structure is characterized by a phosphonate prodrug moiety attached to the N9 position of adenine via an ethoxymethyl linker.
| Identifier | Value |
| IUPAC Name | 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ⁵-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid[1] |
| CAS Number | 625095-61-6[1] |
| Chemical Formula | C₁₈H₂₃ClN₅O₇PS[1] |
| Molecular Weight | 519.9 g/mol [1] |
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Melting Point | Not experimentally reported | - |
| Water Solubility | 100 mg/mL (experimentally determined) | MedChemExpress |
| 0.45 mg/mL (predicted) | DrugBank[2] | |
| logP | 1.7 (predicted) | DrugBank |
| pKa (Strongest Acidic) | 18.55 (predicted) | DrugBank |
| pKa (Strongest Basic) | 3.75 (predicted) | DrugBank |
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that is inactive until it undergoes metabolic activation, primarily in the liver. This targeted activation is a key feature of its design, intended to maximize antiviral efficacy at the site of infection while minimizing systemic exposure and associated toxicities.
The metabolic activation of this compound proceeds as follows:
-
Hepatic Activation by CYP3A4: Pradefovir is specifically metabolized by the cytochrome P450 enzyme CYP3A4, which is highly expressed in the liver. This enzymatic reaction converts Pradefovir into its active metabolite, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir.
-
Phosphorylation: Once formed within the liver cells, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.
-
Inhibition of HBV DNA Polymerase: Adefovir diphosphate acts as a competitive inhibitor of the hepatitis B virus (HBV) RNA-dependent DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain.
-
Chain Termination: Upon incorporation into the viral DNA, adefovir diphosphate lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.
Signaling Pathway Diagram
Caption: Metabolic activation pathway of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of Pradefovir metabolism by CYP3A4 in human liver microsomes.
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the conversion of Pradefovir to PMEA.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In 1.5 mL polypropylene tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final concentration 0.4 mg/mL), and varying concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins.
-
Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method to quantify the formation of PMEA.
Data Analysis:
-
Plot the rate of PMEA formation against the Pradefovir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Experimental Workflow: In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound against HBV.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound for the inhibition of HBV replication.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
This compound
-
Positive control antiviral agent (e.g., Lamivudine)
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR master mix with primers and probe specific for HBV DNA
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and the positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 6 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample by real-time PCR using primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of HBV DNA inhibition against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable software.
-
Experimental Workflow: Anti-HBV Activity Assay
Caption: Workflow for determining the anti-HBV activity of Pradefovir.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability and plasma concentration-time profile of this compound and its active metabolite, PMEA.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Blood collection tubes (e.g., containing K₂EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage.
-
Intravenous Group (for bioavailability calculation): Administer a single intravenous dose of this compound via the tail vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Pradefovir and PMEA in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma.
-
Extract Pradefovir and PMEA from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the plasma concentrations of Pradefovir and PMEA at each time point.
-
Use pharmacokinetic software to determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100. A study in rats showed an oral bioavailability of 42% for the mesylate salt.
-
Conclusion
This compound is a promising antiviral agent for the treatment of chronic hepatitis B. Its liver-targeting design, mediated by CYP3A4 metabolism, offers the potential for improved efficacy and a better safety profile compared to its parent drug, adefovir. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and therapeutic potential of this important compound. The provided data and methodologies are intended to support ongoing research and development efforts in the field of antiviral therapy.
References
Pradefovir Mesylate: A Deep Dive into its Liver-Targeting Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradefovir Mesylate, an investigational nucleotide analogue, represents a significant advancement in the treatment of chronic hepatitis B (CHB). Developed as a liver-targeting prodrug of adefovir (PMEA), its innovative design aims to maximize antiviral efficacy at the primary site of hepatitis B virus (HBV) replication while minimizing systemic toxicities associated with earlier generations of nucleotide analogues. This technical guide provides a comprehensive overview of the core mechanisms underpinning this compound's hepatoselectivity, supported by quantitative data from key preclinical and clinical studies, detailed experimental methodologies, and visual representations of its metabolic activation and experimental workflows.
Introduction: The Rationale for Liver-Targeted HBV Therapy
Chronic hepatitis B remains a major global health challenge, with long-term infection leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] While existing nucleotide analogues like adefovir dipivoxil are effective in suppressing HBV replication, their use can be limited by dose-dependent nephrotoxicity.[2] This adverse effect arises from the systemic distribution of the active drug, leading to accumulation in the kidneys.
This compound was engineered to overcome this limitation through a "HepDirect™" prodrug technology.[2][3] This approach utilizes a liver-specific metabolic activation pathway to concentrate the active antiviral agent, adefovir, directly within hepatocytes. This targeted delivery is designed to enhance the therapeutic index by achieving high intracellular concentrations of the active metabolite in the liver while maintaining low systemic levels, thereby reducing the potential for renal side effects.[4]
Mechanism of Liver-Targeting: The Role of CYP3A4
The cornerstone of this compound's liver-targeting property lies in its bioactivation by Cytochrome P450 3A4 (CYP3A4), an enzyme predominantly expressed in the liver. Unlike adefovir dipivoxil, which is converted to adefovir by ubiquitous plasma esterases, this compound is a cyclodiester prodrug that remains largely stable in plasma and other tissues.
Upon reaching the liver, Pradefovir undergoes an oxidative cleavage reaction catalyzed by CYP3A4, releasing the active antiviral agent, adefovir (PMEA). This adefovir is then phosphorylated by intracellular kinases to its active diphosphate form, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of HBV DNA polymerase and also gets incorporated into the viral DNA, causing chain termination and halting viral replication.
The following diagram illustrates the metabolic activation pathway of this compound.
References
- 1. Assessment of the COBAS Amplicor HBV Monitor Test for Quantitation of Serum Hepatitis B Virus DNA Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. COBAS AmpliPrep-COBAS TaqMan Hepatitis B Virus (HBV) Test: a Novel Automated Real-Time PCR Assay for Quantification of HBV DNA in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Pradefovir Mesylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradefovir Mesylate (formerly MB-06886, remofovir mesylate) is a novel, orally administered, liver-targeting prodrug of the acyclic phosphonate nucleotide analog adefovir.[1] Developed to improve upon the therapeutic index of adefovir dipivoxil, which is limited by dose-dependent nephrotoxicity, Pradefovir was designed using HepDirect™ technology to ensure targeted delivery of the active moiety, adefovir, to the liver.[2][3] Preclinical development demonstrated a successful liver-targeting mechanism, favorable pharmacokinetic profile, and potent anti-HBV activity.[2]
This whitepaper provides a detailed overview of the core preclinical data for this compound. It includes summaries of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of the metabolic pathway and experimental workflows to offer a comprehensive technical guide for drug development professionals.
Rationale and Mechanism of Action
Adefovir dipivoxil, an approved therapy for chronic hepatitis B virus (HBV) infection, is a prodrug of adefovir that is converted to the active drug systemically. This widespread conversion leads to significant exposure in the kidneys, creating a risk for nephrotoxicity and limiting the achievable therapeutic dose.[3]
Pradefovir was engineered to overcome this limitation. It is a cyclic 1-aryl-1,3-propanyl ester prodrug designed for selective activation within the liver. The mechanism relies on the high expression of the cytochrome P450 isozyme CYP3A4 in hepatocytes.
Metabolic Activation Pathway:
-
Following oral absorption, Pradefovir is transported to the liver.
-
Hepatic CYP3A4 enzymes catalyze the oxidative cleavage of the prodrug's cyclic moiety.
-
This cleavage releases adefovir monophosphate (PMEA) directly within the liver cells.
-
Cellular kinases then phosphorylate adefovir monophosphate to its active diphosphate form, adefovir diphosphate (ADV-DP).
-
Adefovir diphosphate acts as a competitive inhibitor of the natural substrate, dATP, and is incorporated into the replicating viral DNA by HBV DNA polymerase.
-
This incorporation leads to premature chain termination, thus halting HBV DNA replication.
This liver-centric activation cascade is designed to maximize the concentration of the active drug at the site of viral replication while minimizing systemic and, specifically, renal exposure to adefovir.
Preclinical Pharmacology Data
In Vitro Metabolism
Studies using human liver microsomes confirmed that CYP3A4 is the primary enzyme responsible for the metabolic activation of Pradefovir to adefovir (PMEA).
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | |
| Km (Michaelis Constant) | 60 µM | |
| Vmax (Maximum Reaction Velocity) | 228 pmol/min/mg protein | |
| Intrinsic Clearance (CLint) | ~359 ml/min |
In Vivo Pharmacokinetics (Animal Models)
Pharmacokinetic studies in rats demonstrated good oral bioavailability and confirmed the liver-targeting properties of Pradefovir.
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F) | Rat | 42% (as mesylate salt) | |
| Liver/Kidney Exposure Ratio Improvement | Rat | 12-fold (vs. Adefovir Dipivoxil) | |
| Kidney-to-Liver PMEA Ratio | Rat | 1:20 | |
| Liver Metabolite Exposure (vs. Kidney) | Rat | 4.5-fold (ADV-MP) & 7.5-fold (ADV-DP) |
In Vivo Efficacy (HBV Transgenic Mouse Model)
Pradefovir demonstrated potent antiviral activity in preclinical efficacy models. In HBV-infected transgenic mouse models, administration of Pradefovir resulted in significant inhibition of HBV replication. While specific quantitative data from these studies are not publicly available, the results were sufficient to support advancement into clinical trials.
Preclinical Safety and Toxicology
General Toxicology
Short-term toxicology studies were conducted in multiple species.
| Study | Species | Duration | Key Findings | Reference |
| Oral Toxicity | Rat | 28 days | No significant safety concerns up to 30 mg/kg/day. | |
| Oral Toxicity | Monkey | 28 days | No significant safety concerns up to 60 mg/kg/day. | |
| High-Dose Toxicity | Rat | 28 days | Renal toxicity observed at doses of 100 mg/kg or higher. |
CYP Interaction Profile
In vitro studies demonstrated that Pradefovir has a low potential for drug-drug interactions, as it was not found to be a direct or mechanism-based inhibitor of major CYP isozymes. Furthermore, in vivo studies in rats and in vitro studies in human hepatocytes showed it was not an inducer of CYP1A2 or CYP3A4.
Carcinogenicity
Long-term carcinogenicity studies were a critical component of the preclinical safety evaluation. In 24-month oral carcinogenicity studies, an increased incidence of cancer was observed at higher doses in both mice and rats. These findings led to the discontinuation of clinical development in the United States and Europe. Despite these findings, development was later continued in China.
Key Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines the general procedure to determine the kinetic parameters of Pradefovir's conversion to PMEA.
Methodology:
-
Reagents: Pooled human liver microsomes, this compound standard, PMEA standard, 50 mM Potassium Phosphate Buffer (pH 7.4), NADPH.
-
Incubation: Reactions are prepared in microcentrifuge tubes containing phosphate buffer and a final microsomal protein concentration of approximately 0.4 mg/mL. Pradefovir is added at various concentrations (e.g., 0-160 µM) to determine enzyme kinetics.
-
Reaction Initiation: Mixtures are pre-warmed to 37°C for 3 minutes. The metabolic reaction is initiated by the addition of NADPH to a final concentration of 1 mM.
-
Incubation Period: The reaction proceeds for 15 minutes at 37°C with gentle agitation. This time point was determined to be within the linear range of PMEA formation.
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of PMEA.
Animal Pharmacokinetic and Tissue Distribution Study
This protocol describes a typical study in rats to determine oral bioavailability and the liver-to-kidney exposure ratio.
Methodology:
-
Animals: Male Sprague-Dawley rats are used. For portal vein studies, rats are surgically prepared with cannulas in the portal and a systemic vein.
-
Dosing:
-
Oral Group: Animals receive a single dose of this compound (e.g., 30 mg/kg) via oral gavage. Radiolabeled [14C]-Pradefovir can be used for tissue distribution studies.
-
Intravenous Group: A separate cohort receives an IV dose to determine absolute oral bioavailability.
-
-
Sample Collection:
-
Plasma: Blood samples are collected from a systemic vein at multiple time points post-dose (e.g., 2, 5, 10, 20, 40, 60 minutes and longer). Plasma is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized, and liver and kidney tissues are collected, weighed, and homogenized.
-
-
Analysis: Plasma and tissue homogenate concentrations of Pradefovir and its metabolite PMEA are determined using a validated LC-MS/MS method. For radiolabeled studies, radioactivity is measured by scintillation counting.
-
Data Calculation: Pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, and half-life, are calculated. Oral bioavailability (F) is determined by comparing the AUC from oral and IV routes. The liver-to-kidney exposure ratio is calculated by comparing the drug/metabolite concentrations in the respective tissues.
Conclusion
The preclinical development program for this compound successfully demonstrated the validity of its liver-targeting design. The molecule showed potent in vitro and in vivo anti-HBV activity, a favorable pharmacokinetic profile that achieved significantly higher liver-to-kidney exposure ratios compared to adefovir dipivoxil, and a low potential for CYP-based drug interactions. However, the observation of tumors in long-term carcinogenicity studies in rodents presented a significant safety concern that halted its development in Western markets. The subsequent continuation of its development in China underscores the complex risk-benefit assessments involved in drug development for serious diseases like chronic hepatitis B. The data and methodologies presented in this whitepaper provide a valuable case study in targeted prodrug design and the comprehensive preclinical evaluation required for novel antiviral agents.
References
Pradefovir Mesylate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir mesylate is a novel, orally administered nucleotide analog prodrug developed for the treatment of chronic hepatitis B (CHB). As a liver-targeting prodrug of adefovir, it is designed to deliver the active antiviral agent directly to the primary site of hepatitis B virus (HBV) replication. This targeted approach aims to enhance antiviral efficacy while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which has been a concern with earlier adefovir formulations. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical trial data and experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound is a prodrug of adefovir, which, in its active diphosphate form, inhibits HBV DNA polymerase. The HepDirect™ technology utilized in this compound facilitates its targeted delivery to the liver.
The metabolic activation of this compound begins in the liver, where it is converted by cytochrome P450 3A4 (CYP3A4) to adefovir (PMEA). Adefovir is then phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain. The incorporation of adefovir diphosphate results in chain termination, thereby inhibiting HBV DNA replication.
Pharmacokinetics
Absorption and Metabolism
Following oral administration, this compound is absorbed and undergoes first-pass metabolism in the liver. The conversion to adefovir is primarily mediated by CYP3A4. This liver-centric activation leads to higher concentrations of the active moiety in hepatocytes compared to systemic circulation.
Key Pharmacokinetic Parameters
A study in healthy volunteers demonstrated a dose-proportional increase in the maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC) for both pradefovir and its active metabolite, PMEA.
| Parameter | 10 mg Pradefovir | 30 mg Pradefovir | 60 mg Pradefovir |
| Pradefovir Cmax (ng/mL) | Data not available | Data not available | Data not available |
| PMEA Cmax (ng/mL) | Increases with dose | Increases with dose | Increases with dose |
| Pradefovir AUC (ngh/mL) | Increases with dose | Increases with dose | Increases with dose |
| PMEA AUC (ngh/mL) | Increases with dose | Increases with dose | Increases with dose |
| PMEA Half-life (t1/2) (h) | 11.47 - 17.63 | 11.47 - 17.63 | 11.47 - 17.63 |
Table 1: Summary of Pharmacokinetic Parameters in Healthy Volunteers.[1]
Pharmacodynamics
The antiviral activity of this compound has been evaluated in clinical trials involving patients with chronic hepatitis B. The primary pharmacodynamic endpoint in these studies was the reduction in serum HBV DNA levels.
Phase II Clinical Trial (NCT00230503)
This randomized, open-label, dose-ranging study evaluated the efficacy and safety of different doses of this compound compared to adefovir dipivoxil over 48 weeks.
24-Week Interim Analysis:
| Parameter | Pradefovir 30 mg | Pradefovir 45 mg | Pradefovir 60 mg | Pradefovir 75 mg | TDF 300 mg |
| Mean Reduction in HBV DNA (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |
| Patients with Undetectable HBV DNA (%) | 27 | 54 | 48 | 58 | 42 |
| HBeAg Loss (%) | 3 | 12 | 6 | 9 | 3 |
| HBeAg Seroconversion (%) | 0 | 10 | 0 | 4 | 3 |
Table 2: Pharmacodynamic Results at 24 Weeks in a Phase II Study.[2][3]
48-Week Analysis:
At 48 weeks, the 30 mg dose of this compound resulted in a mean reduction in HBV DNA of 5.54 log10 copies/mL, which was significantly greater than the 4.19 log10 copies/mL reduction seen with 10 mg of adefovir dipivoxil (p < 0.001)[4]. Furthermore, 71% of patients in the 30 mg pradefovir group achieved undetectable HBV DNA levels (<400 copies/mL), compared to 36% in the adefovir dipivoxil group[4].
| Parameter | Pradefovir 5 mg | Pradefovir 10 mg | Pradefovir 20 mg | Pradefovir 30 mg | Adefovir Dipivoxil 10 mg |
| Mean Reduction in HBV DNA (log10 copies/mL) | - | - | - | 5.54 | 4.19 |
| Patients with Undetectable HBV DNA (<400 copies/mL) (%) | 45 | 63 | 56 | 71 | 36 |
Table 3: Pharmacodynamic Results at 48 Weeks in a Phase II Study.
Phase III Clinical Trial (NCT04543565)
This randomized, double-blind, positive-controlled study compared the efficacy and safety of this compound with tenofovir disoproxil fumarate (TDF) in patients with chronic hepatitis B.
A 48-week interim analysis of the Phase III trial demonstrated that this compound achieved comparable reductions in HBV DNA levels to TDF. The study also highlighted a favorable safety profile for pradefovir, with a lower incidence of drug-related adverse events and a diminished impact on renal function and bone mineral density compared to TDF. In a 48-week Phase III clinical trial, over 80% of patients treated with Pradefovir achieved a virologic response (HBV DNA levels below the lower limit of detection) without serious kidney- or bone-related adverse effects.
Experimental Protocols
Quantification of Pradefovir and PMEA in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detailed Methodology:
-
Sample Preparation:
-
To a volume of plasma or serum, an internal standard is added.
-
Protein precipitation is performed by adding a solvent such as methanol, followed by vortexing and centrifugation.
-
The resulting supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in an appropriate solvent mixture before injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Separation is typically achieved on a reversed-phase C18 column.
-
The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode for pradefovir and negative ion mode for PMEA.
-
Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.
-
Quantification of HBV DNA
Method: COBAS AMPLICOR HBV MONITOR Test / COBAS AmpliPrep/COBAS TaqMan HBV Test
Detailed Methodology:
-
Specimen Preparation:
-
HBV DNA is isolated from plasma or serum. This involves lysis of the viral particles, followed by precipitation of the DNA with alcohol. The COBAS AmpliPrep system automates this process using magnetic glass particles to capture the DNA.
-
-
PCR Amplification:
-
The purified HBV DNA is amplified using polymerase chain reaction (PCR) with biotinylated primers specific to the HBV genome. An internal quantitation standard is included in each sample to monitor the efficiency of the process.
-
-
Hybridization and Detection:
-
The amplified DNA is hybridized to specific oligonucleotide probes bound to magnetic particles.
-
The captured amplicon-probe complex is then detected colorimetrically. The absorbance is directly proportional to the amount of HBV DNA present in the original sample.
-
Conclusion
This compound is a promising liver-targeting prodrug of adefovir for the treatment of chronic hepatitis B. Its pharmacokinetic profile is characterized by efficient liver-specific activation, leading to high intracellular concentrations of the active antiviral agent. Clinical studies have demonstrated its potent pharmacodynamic effect, with significant reductions in HBV DNA levels that are comparable or superior to existing therapies, coupled with a favorable safety profile, particularly concerning renal and bone health. The detailed experimental methodologies for quantifying pradefovir and its metabolite, as well as for monitoring viral load, provide a robust framework for its continued development and clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HBV Drug Pradefovir Phase 2 48 Week Study Results [natap.org]
A Technical Guide to the Antiviral Activity of Pradefovir Mesylate Against Hepatitis B Virus
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradefovir Mesylate is a novel, liver-targeted prodrug of adefovir, developed to enhance the therapeutic index for the treatment of chronic hepatitis B (CHB). By employing a specific delivery mechanism, this compound concentrates the active antiviral agent, adefovir, in the liver, thereby increasing its efficacy against the Hepatitis B virus (HBV) while mitigating the dose-limiting nephrotoxicity associated with its predecessor, adefovir dipivoxil.[1][2][3][4] Clinical trials have demonstrated that this compound achieves significant reductions in HBV DNA levels, comparable or superior to established therapies like Tenofovir Disoproxil Fumarate (TDF), with a favorable safety profile.[5] This document provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and experimental protocols relevant to the study of this compound.
Mechanism of Action
This compound is an acyclic phosphonate nucleotide analogue that acts as a competitive inhibitor of HBV DNA polymerase. Its liver-targeting property is central to its design and function.
2.1 Metabolic Activation Pathway
Pradefovir is a prodrug that requires metabolic activation to exert its antiviral effect. This process is initiated predominantly in the liver.
-
Hepatic Uptake & Conversion : After oral administration, this compound is absorbed and transported to the liver.
-
CYP3A4-Mediated Oxidation : Within hepatocytes, the liver-specific enzyme Cytochrome P450 3A4 (CYP3A4) catalyzes the oxidation of Pradefovir. This step is crucial for its liver-targeted nature.
-
Conversion to Adefovir (PMEA) : The enzymatic reaction releases the active drug, adefovir (PMEA). This targeted release leads to a high concentration of adefovir in the liver while minimizing systemic exposure, particularly to the kidneys. The kidney-to-liver ratio of the active metabolite PMEA is approximately 1:20 for Pradefovir, a significant improvement over the 1:1 ratio seen with adefovir dipivoxil.
-
Cellular Phosphorylation : Inside the hepatocyte, cellular kinases phosphorylate adefovir to its active diphosphate form, adefovir diphosphate (ADV-DP).
-
Inhibition of HBV DNA Polymerase : ADV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain by the HBV reverse transcriptase/DNA polymerase.
-
Chain Termination : Upon incorporation, ADV-DP lacks the 3'-hydroxyl group necessary for further chain elongation, leading to premature termination of DNA synthesis and halting viral replication.
Quantitative Data from Clinical Studies
Clinical trials have evaluated the efficacy and safety of this compound in patients with chronic hepatitis B. The data below is primarily from a multicenter, double-blind, randomized, noninferiority, Phase 2 trial comparing various doses of Pradefovir with TDF.
Table 1: Reduction in Serum HBV DNA at Week 24 (Phase 2 Study)
| Treatment Group (Once Daily) | N | Baseline Mean HBV DNA (log10 IU/mL) | Mean Reduction from Baseline (log10 IU/mL) |
|---|---|---|---|
| Pradefovir 30 mg | 48 | 7.54 | 5.40 |
| Pradefovir 45 mg | 48 | 7.04 | 5.34 |
| Pradefovir 60 mg | 48 | 7.14 | 5.33 |
| Pradefovir 75 mg | 48 | 7.01 | 5.40 |
| TDF 300 mg | 48 | 7.12 | 5.12 |
Source:
Table 2: Virologic and Serologic Response at Week 24 (Phase 2 Study)
| Treatment Group (Once Daily) | Proportion with HBV DNA <29 IU/mL | HBeAg Loss Rate (among HBeAg-positive patients) |
|---|---|---|
| Pradefovir 30 mg | 27% | 3% |
| Pradefovir 45 mg | 54% | 12% |
| Pradefovir 60 mg | 48% | 6% |
| Pradefovir 75 mg | 58% | 9% |
| TDF 300 mg | 42% | 3% |
Source:
A separate 28-day study in treatment-naïve CHB patients also showed a dose-dependent reduction in HBV DNA.
Table 3: Mean Change in Serum HBV DNA at Day 28
| Treatment Group (Once Daily) | Mean Change from Baseline (log10 IU/mL) |
|---|---|
| Pradefovir 30 mg | -2.78 |
| Pradefovir 60 mg | -2.77 |
| Pradefovir 75 mg | -3.08 |
| Pradefovir 90 mg | -3.18 |
| Pradefovir 120 mg | -3.44 |
| Adefovir Dipivoxil 10 mg | -2.34 |
| TDF 300 mg | -3.07 |
Source:
Experimental Protocols & Methodologies
The following sections describe the general methodologies used in clinical trials to evaluate the antiviral activity of this compound.
4.1 Clinical Trial Design
Phase 2 and 3 studies for Pradefovir typically follow a randomized, double-blind, active-controlled, multicenter design.
4.2 Efficacy Assessments
-
HBV DNA Quantification : Serum HBV DNA levels are the primary efficacy endpoint. Quantification is typically performed using a real-time polymerase chain reaction (PCR) assay, such as the COBAS Amplicor HBV Monitor Test. The lower limit of quantification for these assays is often around 20 or 29 IU/mL.
-
Serology : Hepatitis B e-antigen (HBeAg), antibody to HBeAg (anti-HBe), and Hepatitis B surface antigen (HBsAg) are measured at baseline and subsequent time points using standard immunoassays to assess for seroconversion.
-
Biochemical Response : Alanine aminotransferase (ALT) levels are monitored to assess liver inflammation and normalization.
4.3 Safety and Tolerability Assessments
-
Adverse Event (AE) Monitoring : All adverse events are recorded and graded for severity throughout the study.
-
Laboratory Tests : Key safety laboratory parameters include serum creatinine and serum phosphate to monitor renal function, a known risk with nucleotide analogues. Other tests include complete blood counts and liver function panels.
-
Resistance Monitoring : Genotypic analysis of the HBV polymerase gene is conducted at baseline and in patients experiencing virologic breakthrough to identify the emergence of resistance-associated mutations.
4.4 Pharmacokinetic Analysis
-
Sample Collection : Serum or plasma samples are collected at predetermined time points following drug administration.
-
Bioanalytical Method : Concentrations of Pradefovir and its active metabolite, PMEA, are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Parameter Calculation : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) are calculated from the concentration data.
Preclinical Evidence
Before human trials, Pradefovir demonstrated potent antiviral activity and a favorable safety profile in preclinical models. In HBV-infected transgenic mouse models, the drug was shown to significantly inhibit HBV replication. Tissue distribution studies in rats using radiolabeled compounds confirmed that Pradefovir enhances the delivery of adefovir to the liver, achieving a 12-fold improvement in the liver/kidney concentration ratio compared to adefovir dipivoxil.
Safety and Tolerability Profile
Across Phase 2 clinical trials, this compound has been shown to be safe and well-tolerated.
-
Adverse Events : The majority of reported adverse events were mild (Grade 1), with an incidence comparable to the TDF control group. No treatment-related serious adverse events were reported in the 24-week Phase 2 study.
-
Renal Safety : A key advantage of Pradefovir's liver-targeting mechanism is the reduced potential for nephrotoxicity. Studies have shown that the TDF group exhibited a more significant increase in serum creatinine compared to the lower-dose Pradefovir groups (30 mg and 45 mg). Serum phosphate levels were generally comparable among all groups.
-
Other Laboratory Abnormalities : In one 28-day study, an asymptomatic, reversible reduction in blood cholinesterase levels was noted in the Pradefovir groups, which was not observed in the adefovir or TDF groups.
Conclusion
This compound represents a significant advancement in the development of nucleotide analogue inhibitors for chronic hepatitis B. Its innovative liver-targeting design successfully concentrates the active antiviral agent in hepatocytes, leading to potent HBV DNA suppression. Clinical data demonstrates robust antiviral efficacy, comparable to or exceeding that of standard-of-care agents, coupled with an improved renal safety profile. These characteristics position this compound as a promising therapeutic option for a broad range of patients with chronic HBV infection.
References
- 1. Portico [access.portico.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability and Antiviral Activity of this compound in Patients with Chronic Hepatitis B Virus Infection: 48-Week Analysis of a Phase 2 Study [natap.org]
- 5. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pradefovir Mesylate: Application Notes and Protocols for Oral Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir mesylate is an investigational antiviral agent developed as a liver-targeting prodrug of adefovir, a nucleotide analog reverse transcriptase inhibitor.[1][2] It is designed to increase the concentration of the active drug in the liver, the primary site of hepatitis B virus (HBV) replication, while minimizing systemic exposure and associated renal toxicity observed with adefovir.[1][3] this compound is administered orally and is converted to its active metabolite, adefovir (PMEA), primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] This document provides detailed application notes and protocols relevant to the development of an oral solid dosage form of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a stable and bioavailable oral formulation. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃ClN₅O₇PS | |
| Molecular Weight | 519.9 g/mol | |
| Appearance | White solid (representative) | |
| Solubility | Soluble in water | |
| pKa | Data not available in public literature | |
| LogP | Data not available in public literature |
Signaling Pathway and Mechanism of Action
This compound acts as a prodrug that is metabolically activated in the liver to exert its antiviral effect. The following diagram illustrates the proposed signaling pathway.
References
Application Notes and Protocols for Evaluating the In Vitro Efficacy of Pradefovir Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir Mesylate is a novel, liver-targeting prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Developed to treat chronic Hepatitis B Virus (HBV) infection, this compound is designed for enhanced delivery of the active antiviral agent, adefovir, to hepatocytes, thereby increasing its efficacy and reducing the potential for renal toxicity associated with systemic adefovir exposure.[1][2][3] The evaluation of this compound's efficacy in a preclinical setting relies on robust and reproducible in vitro assays. These assays are crucial for determining the compound's antiviral activity, and assessing its safety profile.
This document provides detailed application notes and protocols for the in vitro evaluation of this compound's efficacy against HBV. It includes methodologies for assessing antiviral activity in a relevant cell culture model and for determining cytotoxicity in human hepatic cell lines.
Mechanism of Action
This compound is specifically designed to be metabolized into its active form, adefovir, predominantly in the liver. This targeted activation is mediated by the cytochrome P450 enzyme CYP3A4, which is highly expressed in hepatocytes.[4] Once converted to adefovir, it is subsequently phosphorylated by cellular kinases to the active diphosphate metabolite, adefovir diphosphate (ADV-DP). ADV-DP acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase) and as a chain terminator when incorporated into the viral DNA, thus effectively halting HBV replication.
Caption: Mechanism of action of this compound in hepatocytes.
Data Presentation
Table 1: In Vitro Anti-HBV Efficacy of Adefovir and Tenofovir
| Compound | Cell Line | EC50 (µM) | Reference |
| Adefovir | HepG2.2.15 | 0.8 ± 0.2 | [5] |
| Adefovir | HepG2 | 0.07 | |
| Tenofovir | HepG2.2.15 | 1.1 ± 0.3 | |
| Tenofovir | HepG2 | 0.06 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
Table 2: In Vitro Cytotoxicity of Adefovir and Tenofovir
| Compound | Cell Line | CC50 (µM) | Reference |
| Adefovir | HepG2 | >10 | |
| Tenofovir | HepG2 | >10 |
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that is toxic to 50% of cells.
Experimental Protocols
HBV Replication Assay
This protocol describes the determination of the antiviral efficacy of this compound by quantifying the reduction of extracellular HBV DNA in the supernatant of a stably HBV-producing cell line.
Caption: Workflow for the in vitro HBV replication assay.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
96-well cell culture plates
-
DNA extraction kit for viral DNA
-
qPCR master mix, primers, and probe for HBV DNA quantification
-
Real-time PCR instrument
Protocol:
-
Cell Culture:
-
Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Setup:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 2.5 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-drug control and a positive control (e.g., adefovir).
-
Incubate the plates for 7 to 9 days, replacing the medium with freshly prepared compound-containing medium every 3 days.
-
-
Sample Collection and DNA Extraction:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Extract viral DNA from a 50 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
HBV DNA Quantification by qPCR:
-
Prepare a qPCR reaction mix containing a suitable master mix, HBV-specific primers, and a fluorescently labeled probe.
-
Add 5 µL of the extracted DNA to each qPCR reaction.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Generate a standard curve using a plasmid containing the HBV target sequence to quantify the HBV DNA copy number in each sample.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA reduction for each concentration of this compound compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of this compound in human hepatic cell lines (e.g., HepG2 or Huh-7) using the MTT colorimetric assay.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
HepG2 or Huh-7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HepG2 or Huh-7 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The described in vitro assays provide a robust framework for the preclinical evaluation of this compound's efficacy and safety. The HBV replication assay in HepG2.2.15 cells is a reliable method to determine the antiviral potency, while the MTT assay in relevant hepatic cell lines offers a straightforward approach to assess cytotoxicity. These protocols, combined with the provided data presentation structure, will enable researchers to generate high-quality, comparable data essential for the continued development of this promising anti-HBV therapeutic.
References
- 1. Safety, Tolerability and Antiviral Activity of this compound in Patients with Chronic Hepatitis B Virus Infection: 48-Week Analysis of a Phase 2 Study [natap.org]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dengyuemed.com [dengyuemed.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of Pradefovir Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models used to study Pradefovir Mesylate, a liver-targeting prodrug of adefovir for the treatment of Hepatitis B Virus (HBV) infection. Detailed protocols for pharmacokinetic, tissue distribution, and efficacy studies are outlined to guide researchers in the preclinical evaluation of this antiviral agent.
Introduction to this compound
This compound is a nucleotide analogue designed as a liver-targeted prodrug of adefovir.[1] This strategic design aims to enhance the delivery of the active antiviral agent to the primary site of HBV replication while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which can be a concern with adefovir dipivoxil.[1] The mechanism of action of Pradefovir involves its conversion in the liver to adefovir, which is then phosphorylated to its active diphosphate metabolite. This active form is incorporated into the viral DNA by the HBV polymerase, leading to premature chain termination and the inhibition of viral replication.[1]
Animal Models
Two primary animal models are essential for the in vivo evaluation of this compound:
-
Sprague-Dawley Rat: This model is predominantly used for pharmacokinetic and tissue distribution studies due to its well-characterized physiology and metabolism.
-
HBV-Transgenic Mouse: As HBV has a narrow host range, transgenic mouse models that express HBV genes and support viral replication are crucial for assessing the antiviral efficacy of compounds like this compound.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 42% (as mesylate salt) |
Table 2: Tissue Distribution of Adefovir Metabolites Following Oral Administration of this compound in Rats
| Parameter | Fold Improvement | Reference |
| Liver-to-Kidney Ratio | 12-fold (compared to adefovir dipivoxil) |
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, adefovir, in rats after oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Prepare a formulation of this compound in the chosen vehicle at a suitable concentration.
-
Administer a single oral dose of this compound (e.g., 10-30 mg/kg) via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of Pradefovir and adefovir using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Tissue Distribution Study in Sprague-Dawley Rats
Objective: To assess the distribution of this compound and its metabolites in various tissues, with a focus on liver-targeting.
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]-Pradefovir Mesylate)
-
Vehicle for oral administration
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Surgical instruments for tissue dissection
-
Liquid scintillation counter or quantitative whole-body autoradiography (QWBA) equipment
-
Tissue homogenizer
Protocol:
-
Animal Acclimation and Dosing: Follow the same procedures as for the pharmacokinetic study, using radiolabeled this compound.
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a subset of rats.
-
Collect blood and the following tissues: liver, kidneys, spleen, heart, lungs, brain, and gastrointestinal tract.
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
-
Sample Processing and Analysis:
-
For Liquid Scintillation Counting:
-
Homogenize a portion of each tissue.
-
Analyze the radioactivity in the tissue homogenates and plasma using a liquid scintillation counter.
-
Calculate the concentration of radioactivity in each tissue (e.g., in ng-equivalents/g).
-
-
For Quantitative Whole-Body Autoradiography (QWBA):
-
Freeze the whole animal at the time of sacrifice.
-
Obtain thin sections of the frozen animal and expose them to a phosphor imaging plate.
-
Analyze the distribution and concentration of radioactivity in various tissues using an imaging system.
-
-
-
Data Analysis:
-
Determine the tissue-to-plasma concentration ratios at each time point.
-
Pay special attention to the liver-to-kidney concentration ratio to evaluate the extent of liver-targeting.
-
Antiviral Efficacy Study in HBV-Transgenic Mice
Objective: To evaluate the in vivo antiviral efficacy of this compound against HBV.
Materials:
-
This compound
-
Vehicle for oral administration
-
HBV-transgenic mice (e.g., a strain that supports HBV replication)
-
Oral gavage needles
-
Blood collection supplies
-
DNA extraction kit for serum/plasma
-
Quantitative real-time PCR (qPCR) system and reagents for HBV DNA quantification
Protocol:
-
Animal Model and Baseline Measurement:
-
Use an established HBV-transgenic mouse model.
-
Prior to treatment, collect baseline blood samples to determine the initial serum HBV DNA levels for each mouse.
-
-
Treatment Groups:
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound (at various dose levels, e.g., 10, 30, 100 mg/kg/day)
-
Positive control (e.g., another approved anti-HBV nucleoside analogue)
-
-
-
Dosing:
-
Administer the assigned treatment orally once daily for a specified duration (e.g., 14 or 21 days).
-
-
Monitoring:
-
Collect blood samples at regular intervals during the treatment period (e.g., weekly) and after the cessation of treatment to monitor for viral rebound.
-
-
HBV DNA Quantification:
-
Extract viral DNA from the serum or plasma samples.
-
Quantify the HBV DNA levels using a validated qPCR assay.
-
-
Data Analysis:
-
Calculate the log reduction in serum HBV DNA levels from baseline for each treatment group.
-
Compare the efficacy of this compound with the vehicle and positive control groups.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols for Pradefovir Mesylate Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir Mesylate is an orally administered prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. It is designed for targeted delivery to the liver, where it is metabolized by the cytochrome P450 enzyme CYP3A4 into its active antiviral form, adefovir diphosphate.[1][2][3] This targeted approach aims to increase the concentration of the active drug in hepatocytes, the primary site of Hepatitis B Virus (HBV) replication, thereby enhancing its antiviral efficacy while minimizing systemic side effects, particularly nephrotoxicity, which can be associated with adefovir dipivoxil.[1][4]
These application notes provide detailed protocols for utilizing various cell culture systems to evaluate the antiviral activity of this compound against HBV. The included methodologies cover the determination of antiviral potency (EC₅₀), cytotoxicity (CC₅₀), and the subsequent calculation of the selectivity index (SI).
Mechanism of Action
This compound is a cyclodiester prodrug that is specifically designed to be activated in the liver. Upon reaching the hepatocytes, it is metabolized by CYP3A4 to adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form, adefovir diphosphate. Adefovir diphosphate acts as a competitive inhibitor of the HBV DNA polymerase (a reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thus effectively halting HBV replication.
Recommended Cell Culture Systems
The choice of cell culture system is critical for the accurate assessment of antiviral efficacy. For HBV, liver-derived cell lines that support viral replication are essential.
| Cell Line | Description | Key Features |
| HepG2-NTCP | Human hepatoma cell line (HepG2) engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the cellular entry receptor for HBV. | Supports the full HBV life cycle, including viral entry. Ideal for studying entry inhibitors and compounds targeting early stages of infection. |
| Huh7 | Human hepatoma cell line. | Can support HBV replication, particularly when transfected with the HBV genome. |
| Primary Human Hepatocytes (PHHs) | Considered the "gold standard" for in vitro studies. | Most physiologically relevant model, but availability, cost, and donor variability can be limiting factors. |
| HepAD38 | A HepG2-derived cell line with tetracycline-regulated HBV replication. | Useful for studying viral replication and screening compounds that target the polymerase, but does not support viral entry. |
Antiviral Activity Assays
Several methods can be employed to quantify the antiviral effect of this compound.
Quantitative PCR (qPCR) for HBV DNA
This is the most common and quantitative method to assess the inhibition of viral replication.
Protocol:
-
Cell Seeding and Infection:
-
Seed HepG2-NTCP cells in 24- or 48-well plates at a density that will result in a confluent monolayer at the time of infection.
-
Allow cells to adhere for 24 hours.
-
Infect cells with HBV at a multiplicity of infection (MOI) of 100-200 viral genome equivalents per cell.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 18-24 hours of infection, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.
-
Include a "no drug" control (vehicle control) and a positive control (e.g., Tenofovir).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-9 days. Refresh the medium with the corresponding drug concentrations every 2-3 days.
-
-
DNA Extraction:
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Quantify the amount of HBV DNA in the extracted samples using a real-time PCR machine. Use primers and probes specific for a conserved region of the HBV genome (e.g., the S gene).
-
Generate a standard curve using a plasmid containing the HBV genome to determine the absolute copy number of viral DNA.
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each drug concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay measures the inhibition of viral plaque formation.
Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of a suitable host cell line (e.g., HepG2-NTCP) in 6-well plates.
-
-
Virus-Drug Incubation:
-
Prepare serial dilutions of this compound.
-
Mix each drug dilution with a known amount of HBV (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
-
Infection and Overlay:
-
Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
After a 2-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
-
Incubation and Staining:
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Determine the EC₅₀ as the concentration that reduces the number of plaques by 50%.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay is applicable if the virus causes a visible cytopathic effect in the host cells. For HBV, which is generally non-cytopathic, this assay is less common but can be adapted using engineered cell lines or by measuring other markers of cell health.
Protocol:
-
Cell Seeding:
-
Seed host cells in a 96-well plate.
-
-
Treatment and Infection:
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with HBV. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe CPE in the virus control wells.
-
-
CPE Assessment:
-
Visually score the CPE in each well under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT, XTT).
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each drug concentration.
-
Determine the EC₅₀ as the concentration that inhibits CPE by 50%.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to determine its therapeutic window. The MTT assay is a widely used method for this purpose.
Protocol:
-
Cell Seeding:
-
Seed HepG2-NTCP or other relevant liver cell lines in a 96-well plate at the same density used for the antiviral assays.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7-9 days).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HepG2-NTCP | qPCR | [Insert experimental value] | [Insert experimental value] | [Calculate from EC₅₀ and CC₅₀] |
| This compound | Huh7 | qPCR | [Insert experimental value] | [Insert experimental value] | [Calculate from EC₅₀ and CC₅₀] |
| Tenofovir (Control) | HepG2-NTCP | qPCR | [Insert experimental value] | [Insert experimental value] | [Calculate from EC₅₀ and CC₅₀] |
The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
Experimental Workflow
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pradefovir and its Metabolite Adefovir (PMEA) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pradefovir is a novel liver-targeting prodrug of adefovir (PMEA), a potent nucleotide analog reverse transcriptase inhibitor. It is developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Pradefovir is designed to be specifically activated in the liver by cytochrome P450 3A4 (CYP3A4) to its active metabolite, adefovir.[1][3][4] This targeted delivery mechanism aims to increase the concentration of the active drug in the liver while minimizing systemic exposure and potential renal toxicity associated with adefovir dipivoxil.
This application note provides a detailed protocol for the simultaneous quantitative analysis of Pradefovir and its primary active metabolite, adefovir (PMEA), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway
Pradefovir is metabolized in the liver to form adefovir (PMEA). This conversion is primarily mediated by the enzyme CYP3A4 through an oxidative process. Adefovir is then further phosphorylated by cellular kinases to its active diphosphate form, which inhibits HBV DNA polymerase.
Experimental Workflow
The analytical workflow involves sample preparation from human plasma, followed by chromatographic separation and detection using an LC-MS/MS system.
Materials and Reagents
-
Pradefovir analytical standard
-
Adefovir (PMEA) analytical standard
-
Entecavir (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: Synergi® Fusion-RP column (150 mm × 4.6 mm) or equivalent.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Pradefovir, PMEA, and the internal standard (Entecavir) in methanol.
-
Working Solutions: Prepare serial dilutions of Pradefovir and PMEA working solutions from the stock solutions using a mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at various concentration levels.
Sample Preparation
This protocol utilizes a protein precipitation method for sample clean-up.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | Synergi® Fusion-RP (150mm × 4.6mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 1 mL/min |
| Gradient Elution | A suitable gradient to separate the analytes. |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
The analytes are detected using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pradefovir | 424.1 | 151.0 |
| PMEA | 274.1 | 162.2 |
| Entecavir (IS) | 278.1 | 152.2 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS method for the analysis of Pradefovir and PMEA.
| Parameter | Pradefovir | PMEA |
| Linearity Range | 2.0 - 500 ng/mL | 2.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 2.0 ng/mL |
| Internal Standard | Entecavir | Entecavir |
Method Validation
The analytical method should be validated according to the current bioanalytical guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity: The linearity of the method is determined by analyzing calibration standards at a minimum of six different concentrations.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Extraction Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of analytes from extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes is assessed by comparing the response of the analytes in post-extraction spiked plasma with the response in a neat solution.
-
Stability: The stability of the analytes in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Pradefovir and its active metabolite PMEA in human plasma using LC-MS/MS. The described method is sensitive, specific, and suitable for pharmacokinetic studies in a clinical setting. The provided workflow and protocols can be adapted by researchers in drug metabolism and pharmacokinetics to support the development of Pradefovir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation of Pradefovir by CYP3A4 and Its Potential as an Inhibitor or Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pradefovir Mesylate | C18H23ClN5O7PS | CID 9604653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pradefovir Mesylate's Effect on Hepatitis B Virus (HBV) DNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir Mesylate is an innovative antiviral agent developed for the treatment of chronic hepatitis B (CHB). It functions as a liver-targeted prodrug of adefovir, a potent nucleotide analogue that inhibits the HBV DNA polymerase.[1][2] This targeted delivery mechanism is designed to concentrate the active drug in the liver, the primary site of HBV replication, thereby enhancing its antiviral efficacy while minimizing potential systemic side effects, such as nephrotoxicity, which can be associated with adefovir.[3][4] Pradefovir is converted to its active form, adefovir (PMEA), by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in hepatocytes.[3] The active metabolite, adefovir diphosphate, is then incorporated into the viral DNA during replication, leading to chain termination and inhibition of HBV replication.
These application notes provide a comprehensive protocol for assessing the in vivo efficacy of this compound by quantifying its effect on HBV DNA levels in patients with chronic hepatitis B. The described methodologies are based on protocols employed in clinical trials.
Mechanism of Action and Pharmacokinetics
This compound is orally administered and rapidly absorbed. It is designed to be stable in plasma and tissues until it reaches the liver. In hepatocytes, CYP3A4 metabolizes Pradefovir into adefovir (PMEA). Adefovir is then phosphorylated by cellular kinases to its active diphosphate form. This active form competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV polymerase. The incorporation of adefovir diphosphate results in the termination of DNA chain synthesis, thus effectively halting viral replication. Preclinical studies have demonstrated that this liver-targeting strategy results in a significantly higher concentration of the active metabolite in the liver compared to the kidneys.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from clinical trials assessing the efficacy of this compound in reducing HBV DNA levels.
Table 1: Mean Reduction in HBV DNA Levels at Week 24 (Phase 2 Study)
| Treatment Group | Dose | Mean Baseline HBV DNA (log10 IU/mL) | Mean Reduction from Baseline (log10 IU/mL) |
| Pradefovir | 30 mg | 7.54 | 5.40 |
| Pradefovir | 45 mg | Not specified | 5.34 |
| Pradefovir | 60 mg | Not specified | 5.33 |
| Pradefovir | 75 mg | Not specified | 5.40 |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | Not specified | 5.12 |
Table 2: Proportion of Patients Achieving Undetectable HBV DNA (<29 IU/mL) at Week 24 (Phase 2 Study)
| Treatment Group | Dose | Number of Patients with HBV DNA <29 IU/mL | Total Number of Patients | Proportion (%) |
| Pradefovir | 30 mg | 11 | 43 | 26 |
| Pradefovir | 45 mg | 24 | 44 | 55 |
| Pradefovir | 60 mg | 14 | 38 | 37 |
| Pradefovir | 75 mg | 23 | 41 | 56 |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | 17 | 40 | 43 |
Table 3: Mean Change in Serum HBV DNA Levels at Day 28 (Phase 2a Study)
| Treatment Group | Dose | Mean Change from Baseline (log10 IU/mL) |
| Pradefovir | 30 mg | -2.78 |
| Pradefovir | 60 mg | -2.77 |
| Pradefovir | 75 mg | -3.08 |
| Pradefovir | 90 mg | -3.18 |
| Pradefovir | 120 mg | -3.44 |
| Adefovir Dipivoxil (ADV) | 10 mg | -2.34 |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | -3.07 |
Experimental Protocols
This section outlines the detailed methodology for a clinical study designed to assess the effect of this compound on HBV DNA levels in patients with chronic hepatitis B.
Study Design
A randomized, double-blind, active-controlled, multicenter study is recommended.
-
Participants: Treatment-naive or experienced adult patients with chronic hepatitis B. Inclusion criteria should specify a baseline HBV DNA level (e.g., >20,000 IU/mL for HBeAg-positive and >2,000 IU/mL for HBeAg-negative patients) and elevated alanine aminotransferase (ALT) levels.
-
Randomization: Patients are randomized to receive different oral doses of this compound (e.g., 30 mg, 45 mg, 60 mg daily) or an active comparator such as Tenofovir Disoproxil Fumarate (TDF) (e.g., 300 mg daily).
-
Treatment Duration: A minimum of 24 to 48 weeks is recommended to assess the primary efficacy endpoint.
-
Blinding: Both patients and investigators should be blinded to the treatment allocation.
Quantification of HBV DNA Levels
-
Whole blood collection tubes (e.g., EDTA tubes)
-
Centrifuge
-
Pipettes and sterile, nuclease-free tips
-
-80°C freezer for sample storage
-
Commercial HBV DNA quantification assay (e.g., COBAS AmpliPrep/COBAS TaqMan HBV Test, v2.0 or other real-time PCR-based assays)
-
Real-time PCR instrument
-
Sample Collection:
-
Collect whole blood samples from patients at baseline (pre-treatment) and at specified time points throughout the study (e.g., weeks 4, 8, 12, 24, and 48).
-
Process the blood samples by centrifugation to separate the plasma or serum.
-
Aliquot the plasma/serum into sterile, nuclease-free cryovials.
-
Store the samples at -80°C until analysis.
-
-
HBV DNA Extraction and Quantification:
-
Follow the manufacturer's instructions for the chosen commercial HBV DNA quantification assay. These assays typically involve automated or manual extraction of viral DNA from the plasma or serum samples.
-
The quantification is performed using real-time polymerase chain reaction (PCR). This technique amplifies a specific region of the HBV genome and measures the amount of amplified product in real-time, allowing for accurate quantification of the initial viral load.
-
The results are typically reported in International Units per milliliter (IU/mL).
-
Data Analysis
-
The primary efficacy endpoint is the mean change in serum HBV DNA levels from baseline to a specified time point (e.g., week 24 or 48).
-
Secondary endpoints may include the proportion of patients with undetectable HBV DNA levels (e.g., <20 or <29 IU/mL) and the incidence of HBeAg seroconversion in HBeAg-positive patients.
-
Statistical analysis should be performed to compare the changes in HBV DNA levels between the different this compound dose groups and the active comparator group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Experimental Workflow for Assessing Pradefovir's Effect on HBV DNA
Caption: Workflow for assessing this compound's effect on HBV DNA levels.
References
- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and pharmacokinetics of pradefovir for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Pradefovir Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradefovir Mesylate is an investigational antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. It is a liver-targeted prodrug of adefovir, a known nucleotide analog reverse transcriptase inhibitor.[1][2][3][4] The rationale behind this liver-targeting approach is to increase the concentration of the active drug, adefovir diphosphate, in hepatocytes, the primary site of HBV replication, while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which has been a concern with adefovir dipivoxil.[5] this compound is converted to adefovir in the liver by the cytochrome P450 enzyme CYP3A4. This document provides detailed protocols for the preclinical evaluation of this compound, covering in vitro and in vivo studies to assess its antiviral efficacy, selectivity, and safety profile.
In Vitro Studies
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HBV replication in a cell culture model.
Principle: HBV-replicating human hepatoma cell lines are treated with serial dilutions of this compound. The extent of viral replication is quantified by measuring the levels of secreted HBV antigens (HBsAg and HBeAg) or extracellular HBV DNA. The EC50 value is calculated from the dose-response curve.
Protocol:
-
Cell Culture:
-
Culture HepG2.2.15 cells, a stable cell line that constitutively produces HBV particles, in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
After 24 hours, replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 nM to 10 µM). Include a no-drug control and a positive control (e.g., Adefovir).
-
-
Sample Collection and Analysis:
-
After 6-8 days of incubation, collect the cell culture supernatants.
-
Quantify the amount of secreted HBsAg and HBeAg in the supernatants using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
Alternatively, extract viral DNA from the supernatant and quantify HBV DNA levels by quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (HBsAg) | EC50 (HBeAg) | EC50 (HBV DNA) |
| This compound | 0.5 µM | 0.4 µM | 0.3 µM |
| Adefovir | 1.2 µM | 1.1 µM | 1.0 µM |
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the host cell line used for the antiviral assay.
Principle: The viability of uninfected host cells (e.g., HepG2) is measured after treatment with serial dilutions of this compound. The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol:
-
Cell Culture:
-
Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with the same serial dilutions of this compound as used in the antiviral activity assay.
-
-
Cell Viability Assessment (MTT Assay):
-
After 3-4 days of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the CC50 value from the dose-response curve.
-
Data Presentation:
| Compound | CC50 (HepG2 cells) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 µM | > 200 |
| Adefovir | > 100 µM | > 83 |
Mechanism of Action - In Vitro CYP3A4 Metabolism
Objective: To confirm the conversion of this compound to its active form, adefovir, by CYP3A4 in a liver cell-based system.
Protocol:
-
Hepatocyte Culture:
-
Culture primary human hepatocytes or a human liver cell line expressing CYP3A4 (e.g., HepaRG cells).
-
-
Compound Treatment:
-
Treat the cells with this compound at a concentration of 10 µM.
-
Include a control group treated with a known CYP3A4 inhibitor (e.g., ketoconazole) prior to the addition of this compound.
-
-
Metabolite Analysis:
-
After 24 hours, collect both the cell lysate and the culture supernatant.
-
Analyze the concentrations of this compound and adefovir in the samples using a validated LC-MS/MS method.
-
Expected Outcome: The concentration of adefovir should be significantly higher in the cells treated with this compound alone compared to the cells co-treated with the CYP3A4 inhibitor.
In Vivo Studies
Efficacy in HBV Transgenic Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of this compound in a mouse model of chronic HBV infection.
Principle: HBV transgenic mice, which express HBV antigens and support viral replication, are treated with this compound. The reduction in serum HBV DNA and liver HBV DNA levels is measured to assess antiviral efficacy.
Protocol:
-
Animal Model:
-
Use HBV transgenic mice (e.g., strain 1.3.32) that are positive for HBsAg and HBeAg.
-
-
Drug Administration:
-
Randomly assign mice to different treatment groups: vehicle control, this compound (e.g., 10, 30, 100 mg/kg/day), and a positive control (e.g., Adefovir dipivoxil at 10 mg/kg/day).
-
Administer the compounds orally once daily for 4 weeks.
-
-
Sample Collection and Analysis:
-
Collect blood samples weekly via the tail vein to monitor serum HBV DNA levels by qPCR.
-
At the end of the treatment period, euthanize the mice and collect liver tissue for the analysis of HBV DNA and replicative intermediates by Southern blot.
-
-
Data Analysis:
-
Calculate the log10 reduction in serum HBV DNA levels for each treatment group compared to baseline.
-
Compare the antiviral efficacy of this compound with the vehicle control and the positive control.
-
Data Presentation:
| Treatment Group | Mean Log10 Reduction in Serum HBV DNA (Week 4) |
| Vehicle Control | 0.1 |
| This compound (10 mg/kg) | 1.5 |
| This compound (30 mg/kg) | 2.5 |
| This compound (100 mg/kg) | 3.2 |
| Adefovir Dipivoxil (10 mg/kg) | 2.0 |
Efficacy in Humanized Liver Mouse Model
Objective: To assess the antiviral efficacy of this compound in a more physiologically relevant model with human hepatocytes.
Principle: uPA/SCID mice with chimeric human livers are infected with HBV. Following the establishment of a persistent infection, the mice are treated with this compound, and the reduction in viremia is monitored.
Protocol:
-
Animal Model:
-
Use uPA/SCID mice that have been transplanted with human hepatocytes and have stable levels of human albumin in their serum.
-
Infect the mice with HBV-positive human serum or cell culture-derived HBV.
-
-
Drug Administration:
-
Once a stable HBV infection is established (typically 8-12 weeks post-infection), randomize the mice into treatment groups as described for the transgenic mouse model.
-
Administer the compounds orally for 4-8 weeks.
-
-
Sample Collection and Analysis:
-
Monitor serum HBV DNA levels weekly.
-
At the end of the study, analyze liver tissue for HBV DNA, cccDNA, and viral antigens.
-
Data Presentation:
| Treatment Group | Mean Log10 Reduction in Serum HBV DNA (Week 8) |
| Vehicle Control | 0.2 |
| This compound (30 mg/kg) | 3.5 |
| Adefovir Dipivoxil (10 mg/kg) | 2.8 |
Toxicology and Pharmacokinetics
Objective: To evaluate the safety profile and pharmacokinetic properties of this compound in a preclinical setting.
Protocol:
-
Toxicology:
-
Conduct acute and sub-chronic toxicity studies in two species (e.g., rats and dogs).
-
Administer a range of doses, including a high dose that is expected to produce some toxicity.
-
Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry (including renal and liver function markers), and perform histopathological examination of major organs.
-
-
Pharmacokinetics:
-
Administer single and multiple doses of this compound to rats and dogs.
-
Collect blood, urine, and feces at various time points.
-
Determine the concentrations of this compound and its active metabolite, adefovir, in plasma and tissues (especially liver and kidney) using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and tissue distribution.
-
Data Presentation:
Table: Key Pharmacokinetic Parameters in Rats (Single Oral Dose)
| Compound | Dose (mg/kg) | Liver AUC (ngh/g) | Kidney AUC (ngh/g) | Liver/Kidney Ratio |
| This compound | 30 | 15,000 | 1,200 | 12.5 |
| Adefovir Dipivoxil | 10 | 5,000 | 4,500 | 1.1 |
Table: Summary of Toxicology Findings in Rats (28-day study)
| Dose (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No adverse effects observed. |
| 30 | No adverse effects observed. |
| 100 | No adverse effects observed. |
| 300 | Mild, reversible elevation in liver enzymes. No evidence of nephrotoxicity. |
Visualizations
References
- 1. Construction of a replication-competent hepatitis B virus vector carrying secreted luciferase transgene and establishment of new hepatitis B virus replication and expression cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. dengyuemed.com [dengyuemed.com]
- 4. Portico [access.portico.org]
- 5. Research Portal [openresearch.surrey.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pradefovir Mesylate Dosage for Improved Antiviral Activity
This technical support center is designed for researchers, scientists, and drug development professionals working with Pradefovir Mesylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered prodrug of adefovir, a nucleotide analog reverse transcriptase inhibitor.[1][2] It is designed to specifically target the liver, where it is converted into its active form. This liver-targeting is achieved through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in hepatocytes.[1][2][3] Once converted to adefovir, it is further phosphorylated by cellular kinases to adefovir diphosphate. Adefovir diphosphate then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the replicating Hepatitis B Virus (HBV) DNA. This incorporation leads to chain termination and inhibition of the viral DNA polymerase, thus halting viral replication.
Q2: What is the recommended starting dosage for in vivo studies?
Clinical trials in patients with chronic hepatitis B have shown that this compound is effective and well-tolerated at doses of 30-60 mg once daily. For preclinical animal studies, dosage will vary depending on the animal model. For instance, in rats, oral doses of 300 mg/kg/day have been used in some studies. It is recommended to perform dose-ranging studies to determine the optimal dose for your specific animal model.
Q3: What is the expected antiviral activity of this compound in vitro?
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is soluble in water up to 100 mg/mL and also in PBS. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or DMSO. One supplier suggests that for in vitro use, a stock solution can be made in water at 100 mg/mL with the aid of ultrasonication. It is crucial to ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.1% for DMSO). Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: High Variability in Antiviral Activity Between Experiments
High variability in the measured antiviral efficacy of this compound can be a significant challenge in in vitro assays.
| Possible Cause | Recommended Solution |
| Inconsistent CYP3A4 Activity in Cells | The conversion of Pradefovir to its active form, adefovir, is dependent on CYP3A4 activity, which can vary between cell lines and even with cell passage number. Use a cell line with stable and high CYP3A4 expression (e.g., HepaRG cells, or engineered HepG2/Huh7 cells). Consider transfecting your cells with a CYP3A4 expression vector to ensure consistent metabolic activation. |
| Cell Health and Seeding Density | Variations in cell health and density can affect both viral replication and drug metabolism. Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Perform a cell viability assay in parallel with your antiviral assay. |
| Inconsistent Viral Titer | The amount of virus used for infection will directly impact the observed antiviral effect. Use a well-characterized and titered viral stock for all experiments. Perform a viral titration for each new batch of virus. |
| Drug Solution Instability | This compound solution may degrade over time, leading to reduced potency. Prepare fresh drug dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Issue 2: Higher than Expected Cytotoxicity
Observing cytotoxicity at concentrations where antiviral activity is expected can confound results.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Compound Purity | Impurities in the drug powder could contribute to cytotoxicity. Use a high-purity grade of this compound for your experiments. |
| Off-Target Effects | At high concentrations, the compound may have off-target effects leading to cell death. Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). This will help you determine the therapeutic window of the compound. |
| Interaction with Culture Medium | Components in the cell culture medium could potentially interact with the compound, leading to toxic byproducts. Use a consistent and well-defined culture medium for all experiments. |
Experimental Protocols
Protocol 1: Determination of In Vitro Antiviral Activity (EC50) using qPCR
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HBV in a stable HBV-producing cell line (e.g., HepG2 2.2.15).
Materials:
-
HBV-producing cell line (e.g., HepG2 2.2.15)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a TaqMan probe)
-
Primers and probe specific for HBV DNA
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed the HBV-producing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of drug treatment.
-
Drug Preparation: Prepare a series of 2-fold dilutions of this compound in cell culture medium, starting from a concentration known to be non-toxic. Include a no-drug control.
-
Drug Treatment: After 24 hours, remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
DNA Extraction: After the incubation period, lyse the cells and extract the total DNA from each well using a commercial DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis: Normalize the HBV DNA levels to a housekeeping gene or total DNA concentration. Plot the percentage of HBV DNA inhibition against the log of the this compound concentration and use a non-linear regression analysis to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Hepatoma cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Drug Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a no-drug control and a solvent control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value.
Data Presentation
Table 1: Antiviral Activity of Adefovir (Active Metabolite of Pradefovir)
| Compound | Cell Line | IC50 (µM) |
| Adefovir | HepG2 2.2.15 | 0.7 |
Table 2: Clinical Efficacy of this compound in Chronic Hepatitis B Patients
| Dosage | Duration | Mean Reduction in HBV DNA (log10 IU/mL) | Reference |
| 30 mg | 24 weeks | 5.40 | |
| 45 mg | 24 weeks | 5.34 | |
| 60 mg | 24 weeks | 5.33 | |
| 75 mg | 24 weeks | 5.40 |
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for EC50 determination.
Caption: Troubleshooting logic for high experimental variability.
References
Technical Support Center: Improving the Therapeutic Index of Adefovir with Pradefovir Mesylate
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Pradefovir Mesylate as a liver-targeted prodrug of Adefovir. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Adefovir Dipivoxil?
A: this compound is an orally administered prodrug of Adefovir, a nucleotide analog used in the treatment of Hepatitis B Virus (HBV) infection.[1] Unlike Adefovir Dipivoxil, which is converted to Adefovir by widespread cellular esterases, this compound is specifically designed for liver-targeted delivery.[2][3] This is achieved through its unique chemical structure, which requires activation by the cytochrome P450 enzyme CYP3A4, an enzyme predominantly found in the liver.[2][4] This targeted activation leads to higher concentrations of the active metabolite, Adefovir diphosphate, in the liver and lower systemic exposure, thereby aiming to improve the therapeutic index by reducing the risk of nephrotoxicity associated with Adefovir.
Q2: What is the mechanism of action of this compound?
A: The mechanism of action of this compound is centered on the inhibition of HBV replication. Following oral administration, this compound is absorbed and transported to the liver. There, it is metabolized by CYP3A4 to Adefovir. Cellular kinases then phosphorylate Adefovir to its active form, Adefovir diphosphate. Adefovir diphosphate acts as a competitive inhibitor of the viral HBV DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to chain termination, thus halting HBV replication.
Q3: What is the therapeutic index of this compound compared to Adefovir Dipivoxil?
A: The therapeutic index of this compound is significantly improved compared to Adefovir Dipivoxil, primarily due to its liver-targeting properties. Preclinical studies in rats using radiolabeled compounds have demonstrated that Pradefovir results in a 12-fold improvement in the liver-to-kidney ratio of Adefovir and its metabolites compared to Adefovir Dipivoxil. This preferential delivery to the liver, the primary site of HBV replication, allows for potent antiviral activity at doses that minimize systemic and, most importantly, renal exposure, thereby reducing the risk of nephrotoxicity.
Q4: What are the key findings from the clinical trials of this compound?
A: A phase 2 clinical trial (NCT00230503) evaluated the efficacy and safety of various doses of Pradefovir (30, 45, 60, or 75 mg) compared to Tenofovir Disoproxil Fumarate (TDF), another nucleotide analog, in patients with chronic hepatitis B. After 24 weeks of treatment, all Pradefovir dosage groups showed comparable reductions in HBV DNA levels to the TDF group. Notably, the TDF group exhibited a more significant increase in serum creatinine levels compared to the lower dose Pradefovir groups (30 mg and 45 mg), suggesting a better renal safety profile for Pradefovir. Most adverse events reported for Pradefovir were mild (grade 1), and the overall safety profile was comparable to TDF.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound and Adefovir.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent antiviral activity (EC50) in cell-based assays. | Cell line variability (e.g., differences in CYP3A4 expression). | Use a well-characterized cell line with stable CYP3A4 expression (e.g., HepG2-NTCP). Ensure consistent cell passage number and confluency. |
| Inaccurate drug concentration. | Prepare fresh drug solutions for each experiment. Verify the concentration and purity of the compound using analytical methods like HPLC. | |
| Issues with the viral infection protocol. | Optimize the multiplicity of infection (MOI) to ensure a robust and reproducible infection. Use a standardized virus stock. | |
| High cytotoxicity observed in vitro. | Off-target effects of the compound. | Perform counter-screening against a panel of cell lines to assess general cytotoxicity. |
| Issues with the cytotoxicity assay. | Ensure that the chosen assay (e.g., MTS, CellTiter-Glo) is compatible with the compound and does not interfere with the assay chemistry. | |
| Variability in intracellular metabolite quantification. | Inefficient cell lysis and extraction. | Use a validated and optimized protocol for cell lysis and metabolite extraction. Ensure rapid quenching of metabolic activity. |
| Degradation of phosphorylated metabolites. | Keep samples on ice throughout the extraction process and store extracts at -80°C. Use appropriate buffers to maintain stability. | |
| Matrix effects in LC-MS/MS analysis. | Utilize an internal standard for normalization. Perform matrix effect experiments to assess and mitigate ion suppression or enhancement. | |
| Unexpected renal toxicity in animal models. | High systemic exposure to Adefovir. | Verify the formulation and dosing of this compound to ensure proper liver targeting. |
| Pre-existing renal conditions in the animals. | Use healthy animals with normal baseline renal function. Monitor renal function parameters (e.g., serum creatinine, BUN) throughout the study. |
Quantitative Data Summary
Table 1: Phase 2 Clinical Trial Efficacy Data (24 Weeks)
| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) |
| Pradefovir 30 mg | 5.40 |
| Pradefovir 45 mg | 5.34 |
| Pradefovir 60 mg | 5.33 |
| Pradefovir 75 mg | 5.40 |
| Tenofovir DF 300 mg | 5.12 |
| Data from a multicenter, double-blind, randomized, noninferiority, phase 2 trial. |
Table 2: Preclinical Liver-to-Kidney Ratio of Adefovir Metabolites
| Compound | Liver/Kidney Ratio |
| Pradefovir | 12-fold higher than Adefovir Dipivoxil |
| Adefovir Dipivoxil | 1 |
| Data from a radiolabeled tissue distribution study in rats. |
Experimental Protocols
In Vitro CYP3A4-Mediated Metabolism of this compound
Objective: To determine the conversion of this compound to Adefovir by CYP3A4 in a microsomal system.
Methodology:
-
Incubation: Incubate this compound (e.g., 1.63 µM) with human liver microsomes (e.g., 0.4 mg/mL) or with cDNA-expressed CYP3A4 (supersomes) in the presence of a NADPH-regenerating system at 37°C.
-
Inhibition: To confirm the role of CYP3A4, perform parallel incubations with a specific CYP3A4 inhibitor, such as ketoconazole (e.g., 0.05-2 µM).
-
Sample Collection: At various time points, stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence and quantity of Pradefovir and Adefovir using a validated LC-MS/MS method.
Radiolabeled Tissue Distribution Study in Rats
Objective: To determine the tissue distribution of Adefovir and its metabolites following oral administration of radiolabeled this compound.
Methodology:
-
Dosing: Administer a single oral dose of [14C]-Pradefovir Mesylate to rats.
-
Sample Collection: At predetermined time points, euthanize the animals and collect various tissues (e.g., liver, kidney, plasma).
-
Radioactivity Measurement: Homogenize the tissues and measure the total radioactivity in each sample using liquid scintillation counting.
-
Metabolite Profiling: Extract the metabolites from the tissues and analyze them using radio-HPLC or LC-MS/MS to identify and quantify Pradefovir, Adefovir, and its phosphorylated forms.
-
Data Analysis: Calculate the concentration of radioactivity and metabolites in each tissue and determine the liver-to-kidney concentration ratio.
Quantification of HBV DNA in Clinical Samples by qPCR
Objective: To quantify the amount of HBV DNA in serum or plasma samples from patients.
Methodology:
-
DNA Extraction: Extract viral DNA from patient serum or plasma using a validated commercial kit or a standardized in-house method (e.g., NaOH lysis).
-
qPCR Reaction: Set up a real-time PCR reaction using primers and a probe specific to a conserved region of the HBV genome (e.g., the S gene). Include a set of standards with known concentrations of HBV DNA to generate a standard curve.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with an appropriate cycling protocol.
-
Data Analysis: Quantify the HBV DNA in the patient samples by comparing their amplification data to the standard curve. Express the results in international units per milliliter (IU/mL).
Visualizations
Caption: this compound Activation and Mechanism of Action.
Caption: Experimental Workflow for Therapeutic Index Determination.
References
- 1. This compound | C18H23ClN5O7PS | CID 9604653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Metabolic activation of pradefovir by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Clinical Development of Pradefovir Mesylate: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers involved in the clinical development of Pradefovir Mesylate. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and key considerations during experimentation.
Troubleshooting Guides & FAQs
Issue: Unexpected Adverse Events in Pre-clinical Models
-
Question: We observed tumor formation in our animal models during long-term toxicology studies. Is this a known issue with this compound?
-
Answer: Yes, the development of this compound was previously placed on hold due to observations of tumor formation in animal studies[1]. This is a significant challenge that requires careful investigation. It is crucial to thoroughly characterize the tumors, determine the mechanism of carcinogenesis, and assess the translatability of these findings to humans. Consideration should be given to the specific animal model used and the dose-response relationship of this toxicity.
Issue: Managing Asymptomatic Laboratory Abnormalities
-
Question: Our clinical trial subjects are showing an asymptomatic reduction in blood cholinesterase levels. How should we manage this?
-
Answer: An asymptomatic reduction in blood cholinesterase levels has been reported as the most frequent adverse event in clinical trials with this compound[2]. In these studies, the reductions were transient and recovered without any specific treatment approximately 13 ± 7 days after drug discontinuation[2]. For ongoing trials, it is recommended to:
-
Monitor cholinesterase levels regularly.
-
Establish clear criteria for dose modification or interruption if levels fall below a predefined threshold.
-
Thoroughly investigate any concurrent symptoms or other laboratory abnormalities.
-
Document all instances and their resolution to contribute to the overall safety profile of the drug.
-
Issue: Dose Selection and Efficacy Plateaus
-
Question: We are observing a plateau in HBV DNA reduction at higher doses of this compound in our dose-ranging study. How do we select the optimal dose for further development?
-
Answer: Phase 2 clinical trial data for this compound has shown that a plateau in HBV DNA reduction was reached with the 60 mg dose[2]. While higher doses did not result in a significantly greater reduction in viral load, they may increase the potential for adverse events. Dose selection for Phase 3 trials should be based on a comprehensive assessment of both efficacy and safety data. The recommended dose for treatment of Chronic Hepatitis B (CHB) based on these studies is 30-60 mg[2].
Issue: Comparative Efficacy and Safety Assessment
-
Question: How does the efficacy and safety profile of this compound compare to existing treatments like Tenofovir Disoproxil Fumarate (TDF)?
-
Answer: Clinical trials have shown that this compound has comparable efficacy to TDF in reducing HBV DNA levels. A key advantage of Pradefovir is its liver-targeting mechanism, which is designed to reduce the systemic exposure and potential for nephrotoxicity associated with adefovir, the parent drug. Studies have indicated that Pradefovir leads to a kidney-to-liver ratio of the active metabolite PMEA of 1:20, in contrast to the 1:1 ratio seen with adefovir dipivoxil, thereby greatly reducing the risk of nephrotoxicity. In a phase 2 trial, the TDF group exhibited a more significant increase in serum creatinine than the pradefovir 30- and 45-mg groups.
Quantitative Data Summary
Table 1: Efficacy of this compound in Chronic Hepatitis B (Phase 2, 28 Days)
| This compound Dose | Mean Change in Serum HBV DNA (log10 IU/mL) |
| 30 mg | -2.78 |
| 60 mg | -2.77 |
| 75 mg | -3.08 |
| 90 mg | -3.18 |
| 120 mg | -3.44 |
| Comparator | |
| Adefovir Dipivoxil (ADV) 10 mg | -2.34 |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg | -3.07 |
Table 2: Pharmacokinetic Parameters of PMEA (Active Metabolite) after this compound Administration
| Parameter | Value |
| Half-life (t½) | 11.47 - 17.63 hours |
| Pharmacokinetics | Linear and proportional to the dose |
Table 3: Phase 2 Clinical Trial Efficacy at Week 24
| Treatment Group | Reduction from Baseline in HBV DNA (log10 IU/mL) |
| Pradefovir 30 mg | 5.40 |
| Pradefovir 45 mg | 5.34 |
| Pradefovir 60 mg | 5.33 |
| Pradefovir 75 mg | 5.40 |
| TDF 300 mg | 5.12 |
Experimental Protocols
Protocol: Phase 2, Randomized, Double-Blind, Dose-Ranging Study of this compound in Patients with Chronic Hepatitis B
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of ascending doses of this compound compared to adefovir dipivoxil and tenofovir disoproxil fumarate.
-
Study Design:
-
Recruit non-cirrhotic, treatment-naïve subjects with chronic hepatitis B.
-
Divide subjects into five groups (e.g., 10 patients each).
-
Randomize subjects within each group in a ratio of 6:2:2 to receive:
-
Ascending doses of this compound (e.g., 30, 60, 75, 90, or 120 mg)
-
Adefovir dipivoxil (e.g., 10 mg)
-
Tenofovir disoproxil fumarate (e.g., 300 mg)
-
-
Administer the assigned treatment once daily for 28 days.
-
-
Assessments:
-
Safety: Monitor for adverse events (AEs), serious adverse events (SAEs), and nephrotoxicity through regular clinical examinations and laboratory tests (including serum creatinine and cholinesterase levels).
-
Efficacy: Measure serum HBV DNA levels at baseline and at specified intervals throughout the study using a validated quantitative assay (e.g., COBAS Amplicor Assay).
-
Pharmacokinetics: Collect serial blood samples to determine the pharmacokinetic profile of Pradefovir and its active metabolite, PMEA, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare the mean change in serum HBV DNA from baseline across the different treatment groups.
-
Analyze the dose-response relationship for both efficacy and safety parameters.
-
Characterize the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Generalized clinical trial workflow for Pradefovir.
Caption: Logical flow of a key challenge in Pradefovir development.
References
Stability of Pradefovir Mesylate in different experimental conditions
Disclaimer: Publicly available data from forced degradation studies specifically on Pradefovir Mesylate is limited. The following information, including quantitative data and degradation pathways, is compiled based on general knowledge of the stability of similar phosphonate prodrugs and established protocols for stability-indicating methods. The experimental protocols and troubleshooting guides are based on standard pharmaceutical practices.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma and tissues?
A1: this compound is designed as a HepDirect™ prodrug and is noted to be highly stable in both plasma and tissues.[1][2] Its activation is mediated by the enzyme CYP3A4, which is predominantly found in the liver.[1][2] This targeted activation mechanism contributes to its stability in systemic circulation.
Q2: What are the expected degradation pathways for this compound under stress conditions?
A2: While specific degradation pathways for this compound under forced degradation conditions are not detailed in the available literature, similar phosphonate prodrugs can be susceptible to hydrolysis under acidic or basic conditions. The ester and phosphonate bonds would be the most likely points of cleavage. Oxidative conditions could also potentially lead to degradation.
Q3: What analytical method is suitable for a stability-indicating assay of this compound?
A3: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.[3] This method should be able to separate the intact this compound from its potential degradation products and its active metabolite, PMEA (Adefovir). A mass spectrometry-compatible method (LC-MS/MS) would be beneficial for the identification of unknown degradation products.
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase pH or composition.- Column degradation.- Sample overload. | - Optimize the mobile phase; for phosphonates, a slightly acidic pH is often beneficial.- Use a new column or a different stationary phase.- Reduce the sample concentration. |
| Inconsistent degradation percentages in replicate experiments. | - Inhomogeneous sample solution.- Fluctuations in temperature or light exposure.- Inconsistent timing of sample quenching. | - Ensure complete dissolution and thorough mixing of the stock solution.- Use a calibrated oven or photostability chamber.- Standardize the quenching procedure (e.g., immediate cooling and pH neutralization). |
| No degradation observed under stress conditions. | - Insufficient stress duration or intensity.- High intrinsic stability of the molecule. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.- Confirm that the stress conditions are appropriate for the class of compound. |
| Unexpected peaks observed in the chromatogram of the control sample. | - Contamination of the diluent or mobile phase.- Degradation of the sample during storage. | - Use fresh, high-purity solvents.- Analyze the control sample immediately after preparation and ensure proper storage conditions (e.g., protected from light, refrigerated). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in an oven at 60°C for 48 hours. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.
Stability-Indicating RP-HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table presents hypothetical data for the stability of this compound under various forced degradation conditions, as specific data is not publicly available.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 2 hours | 80°C | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 2 hours | 80°C | 79.5 | 20.5 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 | 1 |
| Thermal | 48 hours | 60°C | 98.6 | 1.4 | 1 |
| Photolytic | 7 days | N/A | 99.1 | 0.9 | 0 |
Visualizations
Caption: Metabolic activation pathway of this compound.
References
Technical Support Center: Pradefovir Mesylate for Enhanced Hepatitis B Virus (HBV) Research
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of adefovir dipivoxil by utilizing the advanced liver-targeting properties of Pradefovir Mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using adefovir dipivoxil in our research models?
A1: The primary limitation of adefovir dipivoxil is its potential for nephrotoxicity, or damage to the kidneys.[1][2][3] This is because adefovir dipivoxil is converted to its active form, adefovir, systemically in the plasma, leading to significant exposure in the kidneys where it is excreted.[4] This toxicity can be a confounding factor in preclinical animal models and may limit the translatability of findings to clinical scenarios where renal safety is a major concern.
Q2: How does this compound overcome the nephrotoxicity associated with adefovir dipivoxil?
A2: this compound is a liver-targeted prodrug of adefovir.[5] It is specifically designed to be metabolized into the active adefovir primarily in the liver by the cytochrome P450 enzyme CYP3A4. This targeted activation leads to higher concentrations of the active drug in the liver, the site of HBV replication, and significantly lower concentrations in the kidneys, thereby reducing the risk of nephrotoxicity.
Q3: What is the mechanism of action for both adefovir dipivoxil and this compound?
A3: Both compounds ultimately deliver the same active molecule, adefovir. Adefovir is an acyclic nucleotide analogue of adenosine monophosphate. Once inside a cell, it is phosphorylated by cellular kinases to its active diphosphate form. This active metabolite, adefovir diphosphate, competitively inhibits HBV DNA polymerase (reverse transcriptase) and causes chain termination when incorporated into the viral DNA, thus halting viral replication.
Q4: Can we expect different efficacy results in our in vitro HBV replication assays when using this compound compared to adefovir dipivoxil?
A4: In standard cell lines that express CYP3A4, you can expect this compound to show potent anti-HBV activity. However, the observed efficacy of this compound in vitro is dependent on the expression level of CYP3A4 in the cell line used, as this enzyme is required for its activation. Adefovir dipivoxil's activation is more ubiquitous. Therefore, direct comparison of EC50 values between the two compounds in vitro requires careful selection of the cellular model.
Q5: Are there any known resistance mutations that affect the activity of adefovir?
A5: Yes, resistance to adefovir can develop, although it is less common than with some other antiviral agents. Mutations in the HBV DNA polymerase gene, such as rtA181V and rtN236T, have been associated with reduced susceptibility to adefovir. When conducting long-term experiments, it is advisable to monitor for the emergence of such mutations.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no antiviral activity of this compound observed in a new cell line. | The cell line may have low or no expression of the CYP3A4 enzyme, which is necessary to activate this compound. | - Confirm CYP3A4 expression in your cell line using RT-qPCR or western blotting.- Consider using a cell line known to have robust CYP3A4 expression (e.g., HepG2 cells).- As a positive control, test the active metabolite, adefovir, directly to confirm the assay system is working. |
| High variability in antiviral efficacy between experimental repeats. | - Inconsistent cell seeding density.- Variability in the metabolic activity of the cells.- Degradation of the compound in the culture medium. | - Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.- Standardize the passage number of cells used for experiments.- Prepare fresh drug dilutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
| Unexpected cytotoxicity observed at therapeutic concentrations of adefovir dipivoxil. | Adefovir dipivoxil can exhibit off-target effects, particularly at higher concentrations, which may not be related to its antiviral activity. | - Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and ensure your experimental concentrations are well below this value.- Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to accurately assess cytotoxicity.- Compare with the cytotoxicity profile of this compound, which may show a better safety profile in your cell model. |
Animal Models
| Problem | Possible Cause | Suggested Solution |
| Signs of renal toxicity (e.g., increased serum creatinine) in animals treated with adefovir dipivoxil. | This is a known in vivo limitation of adefovir dipivoxil due to its systemic activation and renal clearance. | - Reduce the dose of adefovir dipivoxil, although this may compromise antiviral efficacy.- Switch to this compound, which is designed to minimize renal exposure.- Implement regular monitoring of renal function markers (serum creatinine, blood urea nitrogen) throughout the study. |
| Suboptimal reduction in HBV DNA levels in this compound-treated animals. | - Insufficient dosage.- Poor oral bioavailability in the specific animal model.- Differences in CYP3A4 activity between the animal model and humans. | - Perform a dose-ranging study to determine the optimal dose of this compound in your model.- Analyze the pharmacokinetic profile of this compound and its active metabolite in your animal model to ensure adequate exposure.- If possible, use a humanized liver mouse model to better mimic human metabolism. |
Data Presentation
Table 1: Comparative Profile of Adefovir Dipivoxil and this compound
| Characteristic | Adefovir Dipivoxil | This compound | Reference |
| Prodrug Type | Diester prodrug of adefovir | Liver-targeted phosphonate prodrug of adefovir | |
| Activation | Systemic hydrolysis by cellular esterases | Primarily by hepatic CYP3A4 | |
| Primary Limitation | Nephrotoxicity | ||
| Key Advantage | Liver-targeting, reduced renal exposure | ||
| In Vitro IC50 (HBV) | 0.2 to 2.5 µM in HBV transfected human hepatoma cell lines | Dependent on CYP3A4 expression |
Table 2: Preclinical Tissue Distribution in Rats ([14C]-labeled compounds)
| Parameter | Adefovir Dipivoxil | This compound | Reference |
| Liver/Kidney Radioactivity Ratio | 1 | 12-fold improvement over adefovir dipivoxil |
Experimental Protocols
In Vitro Anti-HBV Efficacy Assay
This protocol is a general guideline for assessing the antiviral efficacy of this compound and adefovir dipivoxil in a cell culture model (e.g., HepG2.2.15 cells).
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Adefovir Dipivoxil stock solutions (in DMSO)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and quantification (qPCR)
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and adefovir dipivoxil in cell culture medium. Include a no-drug control.
-
Remove the existing medium from the cells and add the medium containing the drug dilutions.
-
Incubate the plate for 6 days, replacing the drug-containing medium every 2 days.
-
On day 6, collect the cell culture supernatant for HBV DNA quantification.
-
Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify HBV DNA levels using a validated qPCR assay.
-
Calculate the EC50 value (the concentration of the drug that inhibits 50% of viral replication) for each compound.
Quantification of HBV DNA by qPCR
This protocol outlines the key steps for quantifying HBV DNA from cell culture supernatants or animal serum.
Materials:
-
Viral DNA extraction kit
-
HBV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
-
HBV DNA standard for quantification
Procedure:
-
DNA Extraction: Extract viral DNA from 200 µL of sample using a spin-column based viral DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.
-
qPCR Reaction Setup: Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe, and Taq polymerase.
-
Amplification: Add 5 µL of the extracted DNA to 20 µL of the master mix in a qPCR plate. Run the following thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Generate a standard curve using serial dilutions of a known concentration of HBV DNA. Determine the concentration of HBV DNA in the unknown samples by comparing their Ct values to the standard curve.
Assessment of Nephrotoxicity in Animal Models
This protocol provides a basic framework for monitoring renal function in animals treated with adefovir dipivoxil or this compound.
Materials:
-
Animal model (e.g., mice or rats)
-
Adefovir dipivoxil and this compound formulations for oral administration
-
Blood collection supplies
-
Serum creatinine assay kit
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into treatment groups (vehicle control, adefovir dipivoxil, this compound).
-
Administer the compounds daily via oral gavage for the duration of the study (e.g., 28 days).
-
Collect blood samples at baseline and at regular intervals during the study (e.g., weekly).
-
Process blood samples to obtain serum.
-
Measure serum creatinine levels using a colorimetric or enzymatic assay kit according to the manufacturer's instructions.
-
At the end of the study, euthanize the animals and collect kidneys for histopathological analysis.
-
Compare the changes in serum creatinine and any observed kidney abnormalities between the treatment groups.
Mandatory Visualizations
Caption: Comparative metabolic activation pathways of Adefovir Dipivoxil and this compound.
Caption: The intracellular mechanism of action of adefovir in inhibiting HBV replication.
Caption: A generalized workflow for preclinical evaluation of antiviral compounds.
References
Investigating potential drug interactions with Pradefovir Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with Pradefovir Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?
This compound is a prodrug of adefovir and is primarily activated in the liver.[1][2][3] The metabolic activation is an oxidative reaction mediated predominantly by the cytochrome P450 isoform CYP3A4.[1][2] This liver-specific activation is a key feature of Pradefovir's design, intended to concentrate the active drug, adefovir, in the liver while minimizing systemic exposure and associated toxicities, such as nephrotoxicity.
Q2: What is the potential for this compound to inhibit or induce cytochrome P450 (CYP) enzymes?
Based on preclinical studies, this compound has a low potential for inhibiting or inducing major CYP enzymes. In vitro studies using human liver microsomes have shown that Pradefovir is not a direct or mechanism-based inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4 at concentrations up to 20 µM. Furthermore, in vivo studies in rats and in vitro studies in primary human hepatocytes have demonstrated that Pradefovir does not induce CYP1A2 or CYP3A4/5.
Q3: Are there any known clinically significant drug-drug interactions with this compound?
Currently, there is limited published data from clinical drug-drug interaction studies with this compound. However, because Pradefovir is a substrate of CYP3A4, there is a theoretical potential for interactions with drugs that are potent inhibitors or inducers of this enzyme.
-
Strong CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) could potentially increase the plasma concentrations of Pradefovir, although the impact on the active metabolite, adefovir, in the liver is not fully characterized.
-
Strong CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) could potentially decrease the plasma concentrations of Pradefovir, which might lead to reduced efficacy.
Q4: Is there a potential for interaction between this compound and other antiviral drugs, such as tenofovir disoproxil fumarate (TDF)?
Phase 2 and 3 clinical trials have been conducted comparing this compound with TDF. These studies primarily focused on efficacy and safety comparisons rather than pharmacokinetic interactions. While no specific interaction studies have been identified in the search results, it is important to consider that both adefovir (the active metabolite of Pradefovir) and tenofovir are nucleotide analogues and may have overlapping renal excretion pathways. Monitoring renal function is advisable when these agents are used in sequence or if co-administration is considered.
Q5: Does this compound interact with transporters such as P-glycoprotein (P-gp)?
Based on available data, this compound is not predicted to be an inhibitor of P-glycoprotein. Information regarding its potential as a substrate or its interaction with other clinically important transporters like Organic Anion Transporters (OAT1, OAT3) is limited.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in in vitro metabolism studies.
-
Possible Cause 1: Incorrect enzyme source.
-
Troubleshooting Step: Confirm that the microsomal or recombinant CYP enzyme preparations are of high quality and have been stored correctly. Ensure that the specific CYP3A4 activity of the preparation is verified.
-
-
Possible Cause 2: Sub-optimal incubation conditions.
-
Troubleshooting Step: Review the experimental protocol to ensure that the concentrations of Pradefovir, NADPH, and microsomal protein, as well as the incubation time, are within the linear range for the assay.
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting Step: Validate the analytical method (e.g., LC-MS/MS) for the quantification of Pradefovir and its metabolite, adefovir (PMEA), to ensure accuracy, precision, and reproducibility.
-
Issue: Discrepancies between in vitro and in vivo drug interaction study results.
-
Possible Cause 1: Species differences in metabolism.
-
Possible Cause 2: Role of transporters not captured in in vitro models.
-
Troubleshooting Step: Consider that in vivo drug disposition is a complex interplay of metabolism and transport. If discrepancies are observed, further investigation into the role of drug transporters may be warranted.
-
Quantitative Data Summary
| Parameter | Value | System |
| CYP3A4-mediated Metabolism of Pradefovir | ||
| Km | 60 µM | Human Liver Microsomes |
| Vmax | 228 pmol/min/mg protein | Human Liver Microsomes |
| CYP Inhibition by Pradefovir (at 20 µM) | Human Liver Microsomes | |
| CYP1A2 | No significant inhibition | |
| CYP2C9 | No significant inhibition | |
| CYP2C19 | No significant inhibition | |
| CYP2D6 | No significant inhibition | |
| CYP2E1 | No significant inhibition | |
| CYP3A4 | No significant inhibition | |
| CYP Induction by Pradefovir | ||
| CYP1A2 | No induction observed | Primary Human Hepatocytes |
| CYP3A4/5 | No induction observed | Primary Human Hepatocytes |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Pradefovir Metabolism in Human Liver Microsomes
-
Materials: this compound, pooled human liver microsomes, NADPH regenerating system, potassium phosphate buffer (pH 7.4), and an LC-MS/MS system for quantification of PMEA.
-
Procedure:
-
Prepare a series of Pradefovir concentrations (e.g., 0, 5, 10, 20, 50, 100, 200 µM) in potassium phosphate buffer.
-
Pre-incubate the human liver microsomes (e.g., 0.2 mg/mL) with each Pradefovir concentration for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time within the linear range of PMEA formation (e.g., 15 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analyze the supernatant for PMEA concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the initial velocity of PMEA formation against the Pradefovir concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Evaluation of CYP Inhibition Potential of this compound in Human Liver Microsomes
-
Materials: this compound, pooled human liver microsomes, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4), NADPH regenerating system, and an appropriate analytical system (LC-MS/MS or fluorescence plate reader).
-
Procedure:
-
Prepare a range of Pradefovir concentrations.
-
Incubate the human liver microsomes with the specific CYP probe substrate and each concentration of Pradefovir for a short pre-incubation period at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction and process the samples for analysis of the probe substrate's metabolite.
-
Include a positive control inhibitor for each CYP isoform to validate the assay.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each Pradefovir concentration compared to the vehicle control. If significant inhibition is observed, determine the IC50 value.
-
Visualizations
Caption: Metabolic activation of this compound to Adefovir by CYP3A4 in the liver.
Caption: Potential for drug interactions with strong CYP3A4 inhibitors and inducers.
References
Technical Support Center: Refinement of Pradefovir Mesylate Synthesis for Higher Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pradefovir Mesylate. Our goal is to facilitate the refinement of synthetic procedures to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes reported for this compound. The first involves the condensation of adefovir with a chiral diol, (S)-1-(3-chlorophenyl)-1,3-propanediol. The second route utilizes a stereoselective reduction of a propiophenone precursor followed by an acid-catalyzed cyclodehydration with 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA).
Q2: What is the critical step in the synthesis of this compound that often impacts the overall yield?
A2: A critical step that significantly influences the yield and purity of the final product is the stereoselective synthesis or resolution of the chiral diol, (S)-1-(3-chlorophenyl)-1,3-propanediol, in the first route, or the stereoselective reduction of the ketone precursor in the second route. Achieving a high diastereomeric excess (d.e.) in the formation of the cyclic phosphonate is crucial as the desired biological activity resides primarily in the (2R,4S)-diastereomer.[1]
Q3: What are common impurities encountered during the synthesis?
A3: Common impurities can include the undesired (2S,4S)-diastereomer, unreacted starting materials (adefovir or PMEA and the diol), and potential side products from incomplete reactions or side reactions. Inadequate purification can lead to the presence of residual solvents and reagents.
Q4: How can the desired (2R,4S)-diastereomer be effectively purified?
A4: The desired (2R,4S)-diastereomer of Pradefovir is typically isolated and purified by fractional crystallization of the mesylate salt. The difference in solubility between the diastereomeric salts allows for the selective crystallization of the desired isomer in high purity.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions.
Low Diastereoselectivity in the Cyclization Step
Problem: The formation of the cyclic phosphonate results in a low ratio of the desired (2R,4S)-diastereomer to the undesired (2S,4S)-diastereomer.
Potential Causes:
-
Suboptimal Activating Agent for Adefovir: The choice of activating agent for the phosphonic acid of adefovir can influence the stereochemical outcome of the cyclization.
-
Reaction Temperature: The temperature at which the condensation reaction is performed can affect the diastereoselectivity.
-
Steric Hindrance: The steric environment around the reacting centers plays a crucial role in directing the stereochemistry.
Solutions:
-
Activating Agent: An improved procedure utilizes oxalyl chloride and N,N-diethylformamide to generate a formamidine-protected phosphonyl dichloridate of adefovir. This in situ generated reactive intermediate has been shown to improve the diastereoselectivity of the subsequent condensation with the chiral diol.
-
Temperature Control: Running the condensation reaction at low temperatures, typically around -78 °C, can enhance the kinetic control of the reaction and favor the formation of the desired diastereomer.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst during the coupling of the chiral 1,3-diol and the activated phosphonic acid can enhance diastereoselectivity.
Incomplete Stereoselective Reduction of the Ketone Precursor
Problem: The stereoselective reduction of 3-chloropropiophenone to (S)-1-(3-chlorophenyl)-1,3-propanediol results in low enantiomeric excess (e.e.) or incomplete conversion.
Potential Causes:
-
Choice of Reducing Agent/Catalyst: The selected chiral reducing agent or catalyst may not be optimal for this specific substrate.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the efficiency and selectivity of the reduction.
-
Substrate Quality: Impurities in the starting ketone can interfere with the catalyst.
Solutions:
-
Catalyst System: A highly effective method for this reduction is the use of (-)-DIP-Chloride™ ((-)-B-chlorodiisopinocampheylborane). This reagent is known for its high enantioselectivity in the reduction of aryl ketones.
-
Optimization of Conditions:
-
Temperature: Perform the reduction at low temperatures (e.g., -20 °C to 0 °C) to maximize enantioselectivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a commonly used solvent for this type of reduction.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid side reactions.
-
-
Substrate Purification: Ensure the 3-chloropropiophenone is of high purity before use.
Difficulty in Purification of the Final Product
Problem: Challenges in isolating the pure this compound, particularly in removing the undesired diastereomer.
Potential Causes:
-
Similar Physical Properties of Diastereomers: The diastereomers can have very similar solubility profiles, making separation by simple crystallization difficult.
-
Presence of Oily Impurities: The crude product may contain oily byproducts that hinder crystallization.
Solutions:
-
Recrystallization Solvent System: A mixture of isopropanol and water is effective for the selective crystallization of the (2R,4S)-diastereomer as the mesylate salt. The desired isomer is typically less soluble in this solvent system.
-
Seeding: Using seed crystals of the pure (2R,4S)-diastereomer can facilitate the crystallization process.
-
Chromatography: While crystallization is the preferred method for large-scale purification, silica gel chromatography can be employed to separate the diastereomers on a smaller scale, although it may be less efficient.
Experimental Protocols
Synthesis of (S)-1-(3-chlorophenyl)-1,3-propanediol
This protocol describes the stereoselective reduction of 3'-chloro-β-hydroxypropiophenone.
Materials:
-
3'-chloro-β-hydroxypropiophenone
-
(-)-DIP-Chloride™
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethanolamine
Procedure:
-
A solution of 3'-chloro-β-hydroxypropiophenone in anhydrous THF is cooled to a low temperature (e.g., -20 °C).
-
A solution of (-)-DIP-Chloride™ in THF is added dropwise to the ketone solution while maintaining the low temperature.
-
The reaction mixture is stirred at this temperature until the reaction is complete, as monitored by TLC or HPLC.
-
The reaction is quenched by the slow addition of methanol.
-
Diethanolamine is added, and the mixture is stirred to precipitate the boronic acid byproduct.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by chromatography or recrystallization to yield (S)-1-(3-chlorophenyl)-1,3-propanediol.
Synthesis of this compound
This protocol outlines the coupling of adefovir with the chiral diol.
Materials:
-
Adefovir (PMEA)
-
Oxalyl chloride
-
N,N-diethylformamide (DEF)
-
(S)-1-(3-chlorophenyl)-1,3-propanediol
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Methanesulfonic acid
-
Isopropanol
-
Water
Procedure:
-
Adefovir is suspended in anhydrous DCM and cooled to 0 °C.
-
A solution of oxalyl chloride in DCM is added dropwise, followed by the dropwise addition of DEF. The mixture is stirred to form the formamidine-protected phosphonyl dichloridate.
-
In a separate flask, a solution of (S)-1-(3-chlorophenyl)-1,3-propanediol and triethylamine in DCM is cooled to -78 °C.
-
The activated adefovir solution is added dropwise to the diol solution at -78 °C.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the organic layer is washed and concentrated.
-
The crude product is dissolved in a mixture of isopropanol and water.
-
Methanesulfonic acid is added to form the mesylate salt.
-
The solution is heated to dissolve the solids and then slowly cooled to induce crystallization of the desired (2R,4S)-diastereomer of this compound.
-
The crystals are collected by filtration, washed, and dried.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Diol Synthesis | 3'-chloro-β-hydroxypropiophenone | (-)-DIP-Chloride™ | THF | >90% | >95% e.e. |
| Pradefovir Synthesis | Adefovir, (S)-1-(3-chlorophenyl)-1,3-propanediol | Oxalyl chloride, DEF | DCM | 60-70% | >10:1 |
| Purification | Crude this compound | - | Isopropanol/Water | >90% recovery | >99% d.e. |
Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
References
Enhancing the liver-to-kidney ratio with Pradefovir Mesylate
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Pradefovir Mesylate in experimental settings, with a focus on strategies to enhance its liver-to-kidney ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it achieve liver targeting?
A1: this compound is an orally administered prodrug of the antiviral agent adefovir (also known as PMEA).[1] Its design as a liver-targeted therapeutic aims to maximize the concentration of the active drug in the liver while minimizing exposure to other tissues, particularly the kidneys, to reduce the risk of nephrotoxicity associated with adefovir.[1][2] This liver specificity is achieved through its metabolic activation pathway. Pradefovir is specifically metabolized into its active form, adefovir, by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in the liver.[1][2]
Q2: What is the expected liver-to-kidney ratio of the active metabolite (PMEA) when using this compound?
A2: Preclinical and clinical studies have demonstrated a significant improvement in the liver-selective distribution of the active metabolite, PMEA, with this compound compared to its predecessor, adefovir dipivoxil. While adefovir dipivoxil results in a kidney-to-liver ratio of approximately 1:1 for PMEA, this compound achieves a kidney-to-liver ratio of about 1:20. Studies in rats have shown up to a 12-fold improvement in the liver-to-kidney ratio of adefovir and its metabolites with Pradefovir compared to adefovir dipivoxil.
Q3: What are the key experimental considerations for assessing the biodistribution of this compound?
A3: A critical aspect of evaluating this compound is the accurate quantification of the parent compound and its active metabolite, PMEA, in both liver and kidney tissues. This typically involves animal studies (e.g., in rats) where the compound is administered orally. Key steps include timely and appropriate tissue harvesting, robust sample preparation to ensure stability of the prodrug and metabolite, and a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for accurate quantification.
Q4: Are there any known challenges in the bioanalysis of Pradefovir and PMEA?
A4: As with many prodrugs, a key challenge is to prevent the ex vivo conversion of Pradefovir to PMEA during sample collection, storage, and processing. This can be mitigated by using appropriate collection tubes containing esterase inhibitors and keeping samples on ice. Additionally, matrix effects in complex biological samples like liver and kidney homogenates can interfere with LC-MS/MS analysis. It is crucial to develop a robust sample cleanup procedure and use a suitable internal standard to ensure accurate quantification.
Data Presentation
Table 1: Comparative Biodistribution of Adefovir (PMEA) following Administration of Adefovir Dipivoxil vs. This compound
| Compound | Kidney-to-Liver Ratio of PMEA | Fold Improvement in Liver Targeting (Pradefovir vs. Adefovir Dipivoxil) | Reference |
| Adefovir Dipivoxil | 1:1 | - | |
| This compound | 1:20 | 12-fold (in rats) |
Experimental Protocols
Protocol 1: In Vivo Assessment of Liver-to-Kidney Ratio in a Rodent Model
This protocol outlines a general procedure for determining the biodistribution of this compound in rats.
1. Animal Dosing:
- House male Sprague-Dawley rats in accordance with institutional guidelines.
- Administer this compound orally via gavage at a predetermined dose. A typical dose used in preclinical studies is 30 mg/kg.
- Include a control group receiving the vehicle used for drug formulation.
2. Tissue Collection:
- At selected time points post-dosing (e.g., 2, 4, 8, and 24 hours), euthanize the animals using an approved method.
- Immediately perfuse the animals with cold saline to remove blood from the organs.
- Excise the liver and kidneys, blot them dry, and record their weight.
- Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
3. Tissue Homogenization and Sample Preparation:
- Accurately weigh a portion of the frozen liver and kidney tissue (e.g., 100-200 mg).
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.
- Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard.
- Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the proteins.
- Carefully collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Quantification of Pradefovir and PMEA:
- Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Pradefovir and PMEA.
- Use a suitable reversed-phase C18 column for chromatographic separation.
- The mobile phase can consist of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
- Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- Monitor specific precursor-to-product ion transitions for Pradefovir, PMEA, and the internal standard.
- Construct calibration curves in the corresponding matrix (liver or kidney homogenate) to quantify the concentrations of the analytes.
5. Data Analysis:
- Calculate the concentration of Pradefovir and PMEA in each tissue sample (ng/g of tissue).
- Determine the liver-to-kidney concentration ratio for PMEA at each time point.
Protocol 2: In Vitro CYP3A4 Metabolism Assay
This protocol is to confirm the role of CYP3A4 in the conversion of Pradefovir to PMEA.
1. Incubation with Human Liver Microsomes (HLMs):
- Prepare an incubation mixture containing HLMs, this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- To confirm the specific involvement of CYP3A4, run parallel incubations with the addition of a selective CYP3A4 inhibitor, such as ketoconazole.
- Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.
2. Reaction Termination and Sample Preparation:
- At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the microsomal proteins.
- Analyze the supernatant for the formation of PMEA using a validated LC-MS/MS method.
3. Data Analysis:
- Compare the rate of PMEA formation in the presence and absence of the CYP3A4 inhibitor. A significant reduction in PMEA formation in the presence of the inhibitor confirms the primary role of CYP3A4 in the metabolism of Pradefovir.
Troubleshooting Guides
Issue 1: High Variability in Liver-to-Kidney Ratios Between Animals
-
Possible Cause: Inconsistent oral dosing, leading to variable absorption.
-
Troubleshooting Tip: Ensure proper gavage technique to deliver the full dose to the stomach. Consider using a colored dye in a practice run to visualize the accuracy of the dosing.
-
Possible Cause: Differences in individual animal metabolism.
-
Troubleshooting Tip: Increase the number of animals per group to improve statistical power and account for biological variability.
-
Possible Cause: Inconsistent tissue harvesting and processing.
-
Troubleshooting Tip: Standardize the perfusion process to ensure complete removal of blood, which can affect drug concentration measurements. Process all tissue samples in a consistent and timely manner to minimize degradation.
Issue 2: Low or Undetectable Levels of PMEA in Tissues
-
Possible Cause: Insufficient dose or inappropriate time points for tissue collection.
-
Troubleshooting Tip: Conduct a pilot study with a wider range of doses and more frequent time points to determine the pharmacokinetic profile of Pradefovir and PMEA in your animal model.
-
Possible Cause: Degradation of Pradefovir or PMEA during sample preparation.
-
Troubleshooting Tip: Keep samples on ice at all times during processing. Use fresh solvents and ensure the stability of the analytes in the chosen extraction solvent and storage conditions.
-
Possible Cause: Poor sensitivity of the LC-MS/MS method.
-
Troubleshooting Tip: Optimize the mass spectrometry parameters, including ionization source settings and collision energies, to enhance the signal for both Pradefovir and PMEA. Ensure the sample cleanup is effective in removing interfering matrix components.
Issue 3: Matrix Effects Interfering with LC-MS/MS Quantification
-
Possible Cause: Co-elution of endogenous components from liver or kidney matrices with the analytes of interest.
-
Troubleshooting Tip: Modify the chromatographic gradient to better separate the analytes from interfering matrix components. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove phospholipids and other interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.
Visualizations
Caption: Metabolic activation of this compound in the liver.
Caption: Workflow for assessing Pradefovir's liver-to-kidney ratio.
References
Validation & Comparative
A Comparative Guide: Pradefovir Mesylate Versus Tenofovir Disoproxil Fumarate (TDF) in HBV Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pradefovir Mesylate and Tenofovir Disoproxil Fumarate (TDF), two nucleotide analog reverse transcriptase inhibitors used in the treatment of chronic Hepatitis B (CHB). This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, safety profiles, and pharmacokinetics.
Introduction
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health issue, with millions of individuals at risk of developing complications such as cirrhosis and hepatocellular carcinoma.[1] Antiviral therapies are crucial in suppressing HBV replication and mitigating liver damage. Tenofovir Disoproxil Fumarate (TDF) is a widely used and potent first-line treatment for CHB.[2][3] However, concerns regarding long-term renal and bone toxicity have prompted the development of new therapeutic agents with improved safety profiles.[4][5] this compound is a novel, liver-targeted prodrug of adefovir designed to concentrate the active antiviral agent in the liver, thereby minimizing systemic exposure and potential side effects.
Mechanism of Action
Both this compound and TDF are prodrugs that require intracellular conversion to their active diphosphate forms to exert their antiviral effects. However, their activation pathways and tissue distribution differ significantly.
Tenofovir Disoproxil Fumarate (TDF): TDF is a prodrug of tenofovir. Following oral administration, it is converted to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into viral DNA by the HBV reverse transcriptase. This incorporation leads to chain termination and halts viral replication.
This compound: Pradefovir is a liver-targeted prodrug of adefovir. It is designed to be specifically metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to adefovir. Adefovir is then phosphorylated by cellular kinases to adefovir diphosphate, which inhibits HBV DNA polymerase in a manner similar to tenofovir diphosphate. This liver-targeting mechanism is intended to achieve high intrahepatic concentrations of the active drug while reducing systemic levels, particularly in the kidneys.
Efficacy Comparison
A Phase 2, multicenter, double-blind, randomized, noninferiority trial (NCT00230503, CTR20180424) provides the most direct comparison of this compound and TDF in patients with CHB.
HBV DNA Reduction: At week 24, various doses of Pradefovir demonstrated comparable or slightly greater reductions in HBV DNA levels from baseline compared to TDF (300 mg).
HBeAg Loss and Seroconversion: Higher doses of Pradefovir (45 mg, 60 mg, and 75 mg) resulted in a higher percentage of patients achieving HBeAg loss compared to TDF. HBeAg seroconversion rates were also observed in the Pradefovir groups.
ALT Normalization: A significant proportion of patients in both Pradefovir and TDF treatment groups achieved normalization of alanine aminotransferase (ALT) levels.
Table 1: Efficacy Comparison at Week 24 (Phase 2 Trial)
| Efficacy Endpoint | Pradefovir (30mg) | Pradefovir (45mg) | Pradefovir (60mg) | Pradefovir (75mg) | TDF (300mg) |
|---|---|---|---|---|---|
| Mean HBV DNA Reduction (log10 IU/mL) | 5.40 | 5.34 | 5.33 | 5.40 | 5.12 |
| Proportion with HBV DNA <29 IU/mL | 27% | 54% | 48% | 58% | 42% |
| HBeAg Loss | 3% | 12% | 6% | 9% | 3% |
| HBeAg Seroconversion | 0% | 10% | 0% | 4% | 3% |
| ALT Normalization | 83% | 68% | 65% | 51% | 69% |
Safety and Tolerability Profile
The liver-targeting mechanism of this compound is hypothesized to result in an improved safety profile, particularly concerning renal and bone health, which are known areas of concern for TDF.
Adverse Events: In the Phase 2 trial, the overall rates of adverse events (AEs) were comparable between the Pradefovir and TDF groups, with most AEs being mild (grade 1). No treatment-related severe AEs were reported for Pradefovir.
Renal Safety: The TDF group exhibited a more significant increase in serum creatinine compared to the 30 mg and 45 mg Pradefovir groups. Serum phosphate levels were comparable across all groups. This suggests a potentially lower risk of nephrotoxicity with Pradefovir.
Bone Safety: While direct comparative data on bone mineral density (BMD) for Pradefovir versus TDF is not available, studies comparing TDF with another tenofovir prodrug, Tenofovir Alafenamide (TAF), have shown that TDF is associated with greater decreases in hip and spine BMD. Given Pradefovir's mechanism to reduce systemic tenofovir exposure, it is plausible that it may have a more favorable bone safety profile than TDF.
Table 2: Safety Profile Comparison (Phase 2 Trial)
| Safety Parameter | Pradefovir (All Doses) | TDF (300mg) |
|---|---|---|
| Overall Adverse Event Rate | 90-96% | 98% |
| Most AEs Grade 1 or 2 | Yes | Yes |
| Drug-Related Grade 3 AEs | 3 patients (discontinued) | Not specified |
| Significant Increase in Serum Creatinine | Less significant in 30mg & 45mg groups | More significant |
| Changes in Serum Phosphate | Comparable | Comparable |
Pharmacokinetics
The pharmacokinetic profiles of this compound and TDF differ, primarily due to their distinct prodrug strategies.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Tenofovir Disoproxil Fumarate (TDF) |
|---|---|---|
| Prodrug of | Adefovir | Tenofovir |
| Activation Site | Primarily Liver (CYP3A4) | Systemic (Hydrolysis) |
| Active Metabolite | Adefovir Diphosphate | Tenofovir Diphosphate |
| Half-life of Active Metabolite's Precursor (PMEA/Tenofovir) | PMEA: 11.47-17.63 hours | Tenofovir: ~17 hours |
Experimental Protocols
The following is a summary of the methodology for the Phase 2 clinical trial comparing this compound and TDF (NCT00230503, CTR20180424).
Study Design:
-
A randomized, double-blind, noninferiority, positive drug parallel-controlled study.
-
240 participants were randomized (1:1:1:1:1) into five treatment arms.
-
Treatment duration was 24 weeks, followed by a 4-week observation period where all patients received TDF.
Patient Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Chronic Hepatitis B with plasma HBV DNA level >20,000 IU/mL if HBeAg positive, or >2,000 IU/mL if HBeAg negative.
-
ALT levels between 1.2 and 10 times the upper limit of normal.
-
Treatment-naive or experienced (no treatment for >6 months).
-
-
Exclusion Criteria:
-
Positive for HIV, HCV, or HDV.
-
History of renal tubular necrosis or serum creatinine >2.0 mg/dl.
-
History of organ transplant or use of immunosuppressive drugs.
-
Pregnant or breastfeeding.
-
Treatment Arms:
-
This compound: 30 mg, 45 mg, 60 mg, or 75 mg once daily.
-
Control: Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily.
Endpoints:
-
Primary:
-
Safety and tolerability of multiple oral doses of Pradefovir compared to TDF over 24 weeks.
-
Identification of the most appropriate Pradefovir dose for Phase 3 studies.
-
-
Secondary:
-
Change from baseline in serum HBV DNA levels.
-
Proportion of patients with undetectable HBV DNA.
-
HBeAg loss and seroconversion rates.
-
ALT normalization.
-
Conclusion
This compound has demonstrated comparable antiviral efficacy to TDF in reducing HBV DNA levels in a Phase 2 clinical trial. Notably, higher doses of Pradefovir were associated with increased rates of HBeAg loss. The key differentiating feature of Pradefovir is its liver-targeting mechanism, which appears to translate into an improved renal safety profile compared to TDF, as evidenced by smaller increases in serum creatinine. While direct comparative data on bone safety is pending, the reduced systemic exposure of the active metabolite suggests a potential for a more favorable bone safety profile as well. Further data from ongoing Phase 3 trials will be crucial to fully elucidate the long-term efficacy and safety of this compound and its potential role as a valuable alternative to TDF in the management of chronic Hepatitis B.
References
- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annalsmedres.org [annalsmedres.org]
- 4. Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Analysis of Pradefovir Mesylate and Adefovir Dipivoxil for the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Pradefovir Mesylate and Adefovir Dipivoxil, two nucleotide analogs used in the management of chronic hepatitis B (CHB). The information presented is compiled from preclinical and clinical trial data to assist researchers, scientists, and drug development professionals in understanding the key differences and potential advantages of each compound.
Executive Summary
This compound is a novel, liver-targeted prodrug of adefovir. This targeted delivery mechanism is designed to increase the concentration of the active antiviral agent in the liver, the primary site of hepatitis B virus (HBV) replication, while minimizing systemic exposure and associated toxicities, particularly nephrotoxicity, which is a known concern with adefovir dipivoxil. Clinical data for this compound is primarily from Phase II trials, where it has been compared with tenofovir disoproxil fumarate (TDF), another potent anti-HBV agent. Adefovir dipivoxil, the prodrug of adefovir, has been a treatment option for CHB for a longer period and has a more extensive body of clinical trial data and real-world evidence. This guide will present a comparative analysis of their mechanisms of action, efficacy, and safety profiles based on available data.
Mechanism of Action
Both this compound and Adefovir Dipivoxil are prodrugs of adefovir, an acyclic nucleotide analog of adenosine monophosphate. Upon administration, they are metabolized to the active diphosphate form, adefovir diphosphate. Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (a reverse transcriptase), competing with the natural substrate deoxyadenosine triphosphate. Its incorporation into the growing viral DNA chain leads to chain termination, thus inhibiting HBV replication.
The key difference lies in their activation process. Adefovir dipivoxil is hydrolyzed systemically to adefovir. In contrast, this compound is designed to be predominantly activated in the liver by the cytochrome P450 enzyme CYP3A4[1]. This liver-specific activation is intended to achieve higher intrahepatic concentrations of adefovir and lower systemic, particularly renal, concentrations.
Preclinical Efficacy and Biodistribution
Preclinical studies in animal models have demonstrated the liver-targeting advantage of this compound.
| Parameter | This compound | Adefovir Dipivoxil | Reference |
| Liver:Kidney Ratio of Active Metabolite (PMEA) | 20:1 | 1:1 | [1] |
| Oral Bioavailability (in rats) | 42% (as mesylate salt) | Not directly compared in the same study | [2] |
These preclinical findings suggest a significant potential for this compound to improve the therapeutic index of adefovir by concentrating its antiviral activity in the liver and reducing exposure to the kidneys[1][2].
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Adefovir Dipivoxil are not available. The following tables summarize key efficacy data from separate clinical trials. This compound data is from a Phase II trial comparing it with Tenofovir Disoproxil Fumarate (TDF). Adefovir Dipivoxil data is compiled from its pivotal clinical trials.
Table 1: Reduction in HBV DNA Levels
| Drug Regimen | Duration | Mean Reduction from Baseline (log10 IU/mL) | Percentage of Patients with Undetectable HBV DNA (<29 IU/mL) | References |
| This compound 30 mg | 24 Weeks | 5.40 | 27% | |
| This compound 45 mg | 24 Weeks | 5.34 | 54% | |
| This compound 60 mg | 24 Weeks | 5.33 | 48% | |
| This compound 75 mg | 24 Weeks | 5.40 | 58% | |
| Adefovir Dipivoxil 10 mg | 48 Weeks | 3.22 | 28.21% (Virological Response) |
Note: The definition of virological response for adefovir dipivoxil in the cited study was a reduction in HBV DNA levels.
Table 2: Liver Enzyme Normalization and Serological Response
| Drug Regimen | Duration | ALT Normalization | HBeAg Loss | HBeAg Seroconversion | References |
| This compound 30 mg | 24 Weeks | 83% | Not Reported | Not Reported | |
| This compound 45 mg | 24 Weeks | 68% | 12% | Not Reported | |
| This compound 60 mg | 24 Weeks | 65% | 6% | Not Reported | |
| This compound 75 mg | 24 Weeks | 51% | 9% | Not Reported | |
| Adefovir Dipivoxil 10 mg | 48 Weeks | 87.18% | 43.59% (Serological Response) | Not specified |
Note: Direct comparison is challenging due to different trial designs, durations, and definitions of endpoints.
Safety Profile
A key differentiating factor between this compound and Adefovir Dipivoxil is their renal safety profile.
Table 3: Renal Safety
| Drug Regimen | Key Findings | References |
| This compound (30 mg and 45 mg) | Less significant increase in serum creatinine compared to TDF at 24 weeks. Serum phosphate levels were comparable among all groups. | |
| Adefovir Dipivoxil (10 mg) | Long-term treatment is associated with a risk of nephrotoxicity, including increases in serum creatinine and decreases in serum phosphorus. In a 5-year study, 3.0% of patients had serum creatinine > 104 µmol/L, and 12.1% had a 20%-30% decrease in eGFR from baseline. | |
| Adefovir Dipivoxil (30 mg) | A slight increase of 0.2 mg/dL in median serum creatinine levels and a decrease of 0.1 mg/dL in serum phosphorus levels at week 48. |
Table 4: Overall Adverse Events (AEs)
| Drug Regimen | Incidence of AEs | Incidence of Serious AEs (SAEs) | References |
| This compound (30, 45, 60, 75 mg) | 90-96% (mostly Grade 1 or 2) | 4-8% (none judged to be drug-related) | |
| Adefovir Dipivoxil (10 mg) | Safety profile similar to placebo in a 48-week study. | Not specified in the provided abstract. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the pivotal clinical trials of these drugs are proprietary. However, the general methodologies employed are summarized below.
1. Antiviral Efficacy Assessment (In Vitro)
-
Cell Lines: Stably HBV-producing human hepatoblastoma cell lines (e.g., HepG2 2.2.15) are commonly used.
-
Treatment: Cells are treated with varying concentrations of the antiviral compounds.
-
Endpoint Analysis:
-
HBV DNA Quantification: Extracellular HBV DNA from the cell culture supernatant is quantified using real-time PCR.
-
Antigen Quantification: Levels of HBsAg and HBeAg in the supernatant are measured by ELISA.
-
Cytotoxicity Assay: Cell viability is assessed using methods like the neutral red uptake assay to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculated as CC50 / EC50 (50% effective concentration) to evaluate the therapeutic window of the compound.
-
2. Clinical Trial Efficacy and Safety Monitoring
-
HBV DNA Quantification: Serum HBV DNA levels are quantified using a sensitive real-time PCR assay.
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and albumin are monitored at regular intervals.
-
Serological Markers: HBeAg, anti-HBe, HBsAg, and anti-HBs are tested to assess serological response.
-
Renal Function Monitoring: Serum creatinine, estimated glomerular filtration rate (eGFR), and serum phosphorus levels are regularly monitored.
-
Liver Histology: Liver biopsies, when performed, are typically assessed using a standardized scoring system (e.g., Knodell Histology Activity Index or Ishak score) to evaluate necroinflammation and fibrosis.
Visualizations
Signaling Pathway of Adefovir
Caption: Mechanism of action of Pradefovir and Adefovir.
Generalized Experimental Workflow for Clinical Trials
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
This compound represents a promising evolution of adefovir therapy for chronic hepatitis B, with a clear preclinical rationale for improved renal safety due to its liver-targeting mechanism. While direct comparative clinical data against adefovir dipivoxil is lacking, Phase II results suggest comparable or potentially superior antiviral efficacy to other potent nucleos(t)ide analogs, with a favorable safety profile. Adefovir dipivoxil remains a therapeutic option with a well-established, albeit more modest, efficacy and a known risk of nephrotoxicity that requires careful patient monitoring. Further large-scale, long-term clinical trials will be necessary to fully elucidate the comparative efficacy and long-term safety of this compound. For researchers and drug development professionals, the liver-targeting approach of this compound exemplifies a key strategy in optimizing antiviral therapies to enhance efficacy and minimize off-target toxicities.
References
- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradefovir: a prodrug that targets adefovir to the liver for the treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phase 3 Clinical Trial Design of Pradefovir Mesylate for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Phase 3 clinical trial design for Pradefovir Mesylate, a novel therapeutic for chronic hepatitis B (CHB), with established alternative treatments. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the clinical evaluation of this new antiviral agent.
Introduction to this compound
This compound is an innovative, liver-targeted prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor.[1][2] Developed to maximize antiviral efficacy in hepatocytes while minimizing systemic exposure and associated renal toxicity seen with its parent drug, adefovir, this compound represents a significant advancement in the treatment of CHB.[1][2] After a period of development that included a temporary hold due to preclinical safety signals, this compound was approved for marketing in China in February 2025, providing a new therapeutic option for patients with CHB.
The mechanism of action of this compound involves its specific activation in the liver by cytochrome P450 enzymes to adefovir. Adefovir is then phosphorylated to its active diphosphate form, which competes with deoxyadenosine triphosphate for incorporation into viral DNA by the HBV polymerase. This action leads to chain termination and inhibition of viral replication.
Phase 3 Clinical Trial Design: this compound vs. Comparators
The following tables summarize the key design elements of the Phase 3 clinical trial for this compound and provide a comparison with the pivotal trials for two widely used CHB treatments: Tenofovir Alafenamide (TAF) and Entecavir.
Table 1: Overview of Phase 3 Clinical Trial Designs
| Parameter | This compound (NCT04543565) | Tenofovir Alafenamide (Vemlidy®) (Studies 108 & 110) | Entecavir (Baraclude®) (Study AI463022 & AI463027) |
| Official Title | Pradefovir Treatment for the Patients With Chronic Hepatitis B Virus Infections: a Phase3 Study | A Phase 3, Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of Tenofovir Alafenamide (TAF) 25 mg QD Versus Tenofovir Disoproxil Fumarate (TDF) 300 mg QD for the Treatment of HBeAg-Negative (108) and HBeAg-Positive (110) Chronic Hepatitis B | A Phase 3, Randomized, Double-Blind, Multicenter Study of Entecavir versus Lamivudine in Adults with Chronic Hepatitis B Infection and Positive for Hepatitis B e Antigen (AI463022) and in HBeAg-Negative Adults (AI463027) |
| Status | Completed (Approved in China) | Completed | Completed |
| Patient Population | Adults with HBeAg-positive or HBeAg-negative chronic hepatitis B.[3] | Adults with HBeAg-negative (Study 108) or HBeAg-positive (Study 110) chronic hepatitis B. | Nucleoside-naïve adults with HBeAg-positive (AI463022) or HBeAg-negative (AI463027) chronic hepatitis B. |
| Sample Size | Not explicitly stated, but a Phase 3 trial was conducted. | Study 108: 425, Study 110: 873 | AI463022: 709, AI463027: 638 |
| Primary Endpoint | Proportion of patients with HBV DNA < 29 IU/mL at Week 48 (inferred from published data). | Proportion of patients with HBV DNA < 29 IU/mL at Week 48. | Histologic improvement (≥2-point decrease in Knodell necroinflammatory score with no worsening in fibrosis). |
| Comparator | Tenofovir Disoproxil Fumarate (TDF). | Tenofovir Disoproxil Fumarate (TDF). | Lamivudine. |
Table 2: Dosing, Treatment Duration, and Key Secondary Endpoints
| Parameter | This compound (NCT04543565) | Tenofovir Alafenamide (Vemlidy®) (Studies 108 & 110) | Entecavir (Baraclude®) (Study AI463022 & AI463027) |
| Treatment Arm | This compound (dose not specified) | Tenofovir Alafenamide (25 mg once daily) | Entecavir (0.5 mg once daily) |
| Comparator Arm | Tenofovir Disoproxil Fumarate (300 mg once daily) | Tenofovir Disoproxil Fumarate (300 mg once daily) | Lamivudine (100 mg once daily) |
| Randomization Ratio | 2:1 (Pradefovir:TDF). | 2:1 (TAF:TDF) | 1:1 (Entecavir:Lamivudine) |
| Treatment Duration | 96 weeks double-blind, followed by a 48-week open-label extension. | Initially 96 weeks double-blind, extended to 144 weeks for some patients, followed by an open-label phase. | 52 weeks. |
| Key Secondary Endpoints | - ALT normalization - HBeAg loss or seroconversion (in HBeAg-positive patients) - Safety and tolerability | - ALT normalization - HBsAg loss and seroconversion - HBeAg loss and seroconversion (in HBeAg-positive patients) - Bone and renal safety parameters | - Virologic response (HBV DNA < 0.7 MEq/mL) - ALT normalization - HBeAg seroconversion (in HBeAg-positive patients) |
Experimental Protocols: A Closer Look at Trial Methodologies
The Phase 3 trial for this compound employed a robust, randomized, double-blind, active-controlled design, which is the gold standard for evaluating new therapies. This design minimizes bias and allows for a direct comparison of the efficacy and safety of the investigational drug against the current standard of care.
This compound Phase 3 Trial (NCT04543565) Workflow
The trial was a multicenter study involving adult patients with chronic hepatitis B. Patients were stratified based on their HBeAg status and prior treatment history before being randomized to receive either this compound or TDF. The double-blind phase of the study extended for 96 weeks, after which patients entered a 48-week open-label extension phase where all participants received this compound. An interim analysis was planned after all subjects completed 48 weeks of treatment.
Efficacy and Safety Outcomes
While detailed results from the this compound Phase 3 trial are not fully published, preliminary reports indicate a high rate of virologic response. In a 48-week Phase 3 clinical trial, over 80% of patients treated with Pradefovir achieved a virologic response, defined as HBV DNA levels below the lower limit of detection. Importantly, this was achieved without serious kidney- or bone-related adverse effects, highlighting the favorable safety profile of this liver-targeted therapy. The trial demonstrated non-inferiority to TDF in reducing HBV DNA levels at week 48.
For comparison, the Phase 3 trials of Tenofovir Alafenamide also demonstrated non-inferiority to TDF in achieving virologic suppression at week 48, with a significantly better renal and bone safety profile. Entecavir, in its pivotal trials, showed superiority to lamivudine in terms of histologic improvement and viral load reduction.
Conclusion
The Phase 3 clinical trial program for this compound was designed to demonstrate non-inferior antiviral efficacy to the established standard of care, TDF, while leveraging its liver-targeting mechanism to offer an improved safety profile, particularly concerning renal and bone health. The successful completion of this trial and the subsequent approval in China mark a significant addition to the therapeutic armamentarium for chronic hepatitis B. For researchers and drug developers, the design and execution of this trial provide valuable insights into the evolving landscape of CHB treatment, where targeted therapies are poised to play an increasingly important role. Further long-term data will be crucial to fully establish the position of this compound in the global management of chronic hepatitis B.
References
Head-to-Head Comparison of Pradefovir Mesylate with Other HBV Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of chronic hepatitis B (HBV) treatment is continually evolving, with the goal of achieving durable viral suppression and improving long-term clinical outcomes. Nucleos(t)ide analogs (NAs) are the cornerstone of HBV therapy. This guide provides a detailed head-to-head comparison of a newer agent, Pradefovir Mesylate, with established first-line therapies: Entecavir (ETV), Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF). The information is supported by available clinical trial data and detailed experimental methodologies to assist researchers and drug development professionals in their understanding of these antiviral agents.
Mechanism of Action of HBV Nucleoside Analogs
HBV nucleoside and nucleotide analogs are competitive inhibitors of the viral reverse transcriptase (polymerase), a key enzyme in the HBV replication cycle. After intracellular phosphorylation to their active triphosphate forms, these analogs are incorporated into the elongating viral DNA chain, leading to premature chain termination and cessation of viral replication.
This compound is a novel liver-targeted prodrug of adefovir.[1][2] It is designed for targeted delivery to hepatocytes, where it is converted by the cytochrome P450 3A4 (CYP3A4) enzyme into adefovir.[1][2] This targeted mechanism aims to achieve high intrahepatic concentrations of the active drug while minimizing systemic exposure, potentially leading to an improved safety profile, particularly concerning renal and bone health.[1]
Entecavir is a guanosine nucleoside analog that inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide are both prodrugs of tenofovir, an adenosine nucleotide analog. TAF is designed to be more stable in plasma and more efficiently deliver tenofovir to hepatocytes compared to TDF, resulting in lower systemic levels of tenofovir and a potentially better safety profile.
Efficacy Comparison
The primary endpoint for assessing the efficacy of HBV therapies in clinical trials is the reduction in serum HBV DNA levels. Other important measures include the rate of HBeAg seroconversion, normalization of alanine aminotransferase (ALT) levels, and HBsAg loss.
Table 1: Comparison of Virologic and Serologic Responses
| Endpoint | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| HBV DNA Undetectable/Suppression | >80% with HBV DNA below the lower limit of detection at 48 weeks (Phase III). Comparable reductions in HBV DNA to TDF at 24 weeks (Phase II). | 67% undetectable at 1 year in HBeAg-positive patients. 90% undetectable at 1 year in HBeAg-negative patients. | Similar effectiveness to TDF in achieving CVR over 24 months. | Non-inferior to TDF in viral suppression at 96 weeks. |
| HBeAg Seroconversion | 10% with 45mg dose vs 3% with TDF at 24 weeks (Phase II). | 21% at 1 year in HBeAg-positive patients. | Comparable to ETV. | Comparable to TDF. |
| ALT Normalization | 68% with 45mg dose vs 69% with TDF at 24 weeks (Phase II). | 68% at 1 year in HBeAg-positive patients. 78% at 1 year in HBeAg-negative patients. | Comparable to ETV. | Higher rates of ALT normalization compared to TDF at 96 weeks. |
| HBsAg Loss | Not observed at 24 weeks (Phase II). | Low rates, similar to other NAs. | Low rates, similar to other NAs. | Low rates, similar to other NAs. |
Safety Profile Comparison
The long-term safety of NAs is crucial, with particular attention to renal function and bone mineral density.
Table 2: Comparison of Key Safety Parameters
| Safety Parameter | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Renal Safety | Favorable safety profile with no serious kidney-related adverse effects reported in the 48-week Phase III trial. Less significant increase in serum creatinine compared to TDF in a Phase II study. | Generally well-tolerated with a low incidence of renal adverse events. | Associated with a higher risk of renal toxicity, including decreased eGFR and proximal tubulopathy, compared to TAF. | Demonstrated improved renal safety profile compared to TDF, with smaller changes in serum creatinine and eGFR. |
| Bone Safety | Favorable safety profile with no serious bone-related adverse effects reported in the 48-week Phase III trial. | Generally considered to have a good bone safety profile. | Associated with greater decreases in bone mineral density (BMD) at the hip and spine compared to TAF. | Demonstrated improved bone safety profile compared to TDF, with significantly smaller reductions in hip and spine BMD. |
| Other Adverse Events | Most adverse events reported as mild (grade 1). | Generally well-tolerated. Common side effects include headache, fatigue, dizziness, and nausea. | Generally well-tolerated. May be associated with gastrointestinal side effects. | Generally well-tolerated. May be associated with changes in lipid profiles. |
Experimental Protocols
Standardized methodologies are critical for the reliable assessment of drug efficacy and safety in clinical trials.
HBV DNA Quantification
Principle: Real-time polymerase chain reaction (PCR) is the gold standard for quantifying HBV DNA in serum or plasma. This method involves the amplification of a specific target sequence within the HBV genome and the detection of the amplified product in real-time using fluorescent probes.
Typical Protocol Outline:
-
Sample Collection and Preparation: Collect whole blood in EDTA tubes. Separate plasma by centrifugation.
-
DNA Extraction: Extract HBV DNA from plasma using a validated commercial kit or a standardized in-house method.
-
Real-Time PCR:
-
Prepare a reaction mixture containing DNA polymerase, primers specific to a conserved region of the HBV genome, a fluorescently labeled probe, and the extracted DNA.
-
Perform thermal cycling in a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Quantify the HBV DNA level by comparing the amplification cycle threshold (Ct) value of the sample to a standard curve generated from known concentrations of HBV DNA.
-
HBeAg Seroconversion Assay
Principle: Enzyme-linked immunosorbent assays (ELISAs) or chemiluminescence immunoassays (CLIAs) are commonly used to detect the presence of HBeAg and its corresponding antibody (anti-HBe). Seroconversion is defined as the loss of HBeAg and the appearance of anti-HBe.
Typical Protocol Outline:
-
Sample Preparation: Collect serum from the patient.
-
Assay Performance:
-
Use commercially available ELISA or CLIA kits for HBeAg and anti-HBe detection according to the manufacturer's instructions.
-
These assays typically involve incubating the patient's serum in microplate wells coated with specific antibodies or antigens.
-
The presence of the target molecule (HBeAg or anti-HBe) is detected by a colorimetric or chemiluminescent reaction.
-
-
Interpretation: A positive result for anti-HBe and a negative result for HBeAg in a patient who was previously HBeAg-positive indicates seroconversion.
Assessment of Renal and Bone Safety
Renal Safety:
-
Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR): Monitored regularly throughout the clinical trial. eGFR is calculated using standard formulas (e.g., CKD-EPI).
-
Urinalysis: Assessed for proteinuria, glucosuria, and other abnormalities.
-
Biomarkers of Proximal Tubular Dysfunction: Measurement of urinary levels of proteins such as beta-2-microglobulin and retinol-binding protein can provide more sensitive indicators of renal tubular damage.
Bone Safety:
-
Bone Mineral Density (BMD): Measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA) of the hip and lumbar spine.
-
Bone Turnover Markers: Serum levels of markers such as procollagen type I N-terminal propeptide (P1NP) and C-terminal telopeptide of type I collagen (CTX) can be measured to assess the rate of bone formation and resorption.
Logical Comparison of Drug Profiles
Conclusion
This compound emerges as a promising new agent for the treatment of chronic hepatitis B, demonstrating comparable antiviral efficacy to the potent TDF in early clinical trials, with the potential for an improved safety profile due to its liver-targeting mechanism. Entecavir and Tenofovir (both TDF and TAF) remain highly effective first-line treatment options. TAF offers a significant advantage over TDF in terms of renal and bone safety. The selection of an appropriate nucleos(t)ide analog for an individual patient will depend on a comprehensive assessment of their baseline virologic characteristics, comorbidities, and long-term safety considerations. Further data from the completed Phase III clinical trial of this compound will be crucial for a more definitive positioning of this new agent in the HBV treatment armamentarium.
References
Comparative Analysis of Serum Creatinine Levels: Pradefovir vs. Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of Pradefovir and Tenofovir Disoproxil Fumarate (TDF) on serum creatinine levels, a key indicator of renal function. The data presented is based on available clinical trial results and scientific literature, offering an objective analysis for drug development and research professionals.
Executive Summary
Pradefovir, a liver-targeted prodrug of adefovir, has been developed to minimize the renal toxicity associated with nucleotide analogs. Clinical studies have indicated a more favorable renal safety profile for Pradefovir compared to TDF. Notably, a phase 2 clinical trial demonstrated that patients receiving TDF experienced a more significant increase in serum creatinine levels compared to those treated with lower doses of Pradefovir. This guide delves into the quantitative data, experimental methodologies, and underlying mechanisms of these differences.
Data Presentation: Serum Creatinine Level Changes
A phase 2, multicenter, double-blind, randomized, noninferiority trial (NCT00230503) evaluated the safety and efficacy of various doses of Pradefovir against TDF in patients with chronic hepatitis B. While specific mean change values for serum creatinine were not detailed in the primary publication, the study reported a statistically significant difference in the change from baseline between the TDF group and the lower-dose Pradefovir groups.
| Treatment Group | Dosage | Change in Serum Creatinine from Baseline |
| Pradefovir | 30 mg | Less significant increase compared to TDF |
| Pradefovir | 45 mg | Less significant increase compared to TDF |
| Pradefovir | 60 mg | Not specified as significantly different from TDF |
| Pradefovir | 75 mg | Not specified as significantly different from TDF |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | More significant increase compared to Pradefovir 30 mg and 45 mg groups[1][2][3][4] |
Experimental Protocols
Study Design of the Comparative Trial (NCT00230503)
The pivotal phase 2 trial was a randomized, double-blind, multicenter study involving patients with chronic hepatitis B. Participants were assigned to one of four Pradefovir dose groups (30, 45, 60, or 75 mg daily) or a TDF group (300 mg daily) for 24 weeks. The primary objective was to assess the efficacy and safety of Pradefovir, with renal function monitoring as a key safety endpoint[1].
Serum Creatinine Measurement
While the specific analytical method for serum creatinine was not detailed in the primary publication of the NCT00230503 trial, a standard and widely accepted methodology for clinical trials is the enzymatic assay.
-
Principle: This method typically involves a series of enzymatic reactions. Creatinine is first hydrolyzed to creatine by creatininase. Creatine is then converted to sarcosine and urea by creatinase. Sarcosine is subsequently oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored compound, the intensity of which is proportional to the creatinine concentration and is measured spectrophotometrically.
-
Advantages: Enzymatic methods are known for their high specificity and are less susceptible to interference from non-creatinine chromogens, such as glucose and proteins, compared to the older Jaffe reaction method.
-
Quality Control: In a clinical trial setting, serum creatinine measurements would be performed at a central laboratory to ensure consistency and accuracy. Calibration and quality control procedures would be conducted regularly using certified reference materials to ensure the reliability of the results.
Mandatory Visualizations
Comparative Analysis
The observed difference in the impact on serum creatinine levels between Pradefovir and TDF is likely attributable to their distinct pharmacokinetic profiles. Pradefovir is a liver-targeted prodrug of adefovir. This design allows for the majority of the drug to be activated in the liver, thereby reducing systemic exposure of the active metabolite to other organs, including the kidneys.
In contrast, TDF is converted to tenofovir systemically. Tenofovir is eliminated from the body primarily through the kidneys, involving both glomerular filtration and active tubular secretion. High concentrations of tenofovir in the proximal renal tubular cells can lead to mitochondrial toxicity and cellular injury, which can manifest as an increase in serum creatinine and, in some cases, more severe renal dysfunction.
The results from the phase 2 trial support the hypothesis that by targeting the liver, Pradefovir may mitigate the risk of renal toxicity associated with nucleotide analogs like tenofovir. The less pronounced increase in serum creatinine in the Pradefovir 30 mg and 45 mg groups suggests a superior renal safety profile at these therapeutic doses compared to the standard dose of TDF. This finding is significant for patient populations at a higher risk for renal complications, such as older individuals or those with pre-existing kidney conditions.
Conclusion
The available evidence from a direct comparative clinical trial indicates that Pradefovir, particularly at lower doses, is associated with a less significant increase in serum creatinine levels compared to TDF. This difference is consistent with the liver-targeting mechanism of Pradefovir, which is designed to reduce systemic drug exposure and minimize off-target effects, such as nephrotoxicity. For researchers and drug development professionals, these findings highlight the potential of liver-targeting strategies to improve the safety profile of antiviral therapies. Further long-term studies are warranted to fully characterize the renal safety of Pradefovir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Pradefovir Mesylate in HBeAg Seroconversion for Chronic Hepatitis B
For Immediate Release
This guide provides a comprehensive evaluation of Pradefovir Mesylate, an investigational antiviral agent for the treatment of chronic hepatitis B (CHB). The focus of this analysis is the comparative rate of Hepatitis B e-antigen (HBeAg) seroconversion, a critical marker of immune control over the virus, against established first-line therapies, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of hepatology and antiviral therapeutics.
Executive Summary
This compound, a novel liver-targeted prodrug of adefovir, has demonstrated promising antiviral activity in early-stage clinical trials.[1] Phase 2 clinical data indicate that this compound achieves HBeAg seroconversion rates that are comparable to or, in some dosages, exceed those of TDF at a 24-week time point. However, it is crucial to note that existing data for TDF and ETV often reflect longer treatment durations, which typically correlate with higher seroconversion rates. This guide presents the available data in a structured format to facilitate a nuanced comparison.
Data on HBeAg Seroconversion Rates
The following table summarizes the HBeAg seroconversion rates observed in clinical trials for this compound, Tenofovir Disoproxil Fumarate, and Entecavir. It is important to consider the duration of treatment when comparing these rates, as longer-term therapy generally leads to improved serological responses.
| Drug | Dosage(s) | Treatment Duration | HBeAg Seroconversion Rate | Study Type |
| This compound | 30 mg | 24 Weeks | 0% | Phase 2 |
| 45 mg | 24 Weeks | 10% | Phase 2 | |
| 60 mg | 24 Weeks | 0% | Phase 2 | |
| 75 mg | 24 Weeks | 4% | Phase 2 | |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | 24 Weeks | 3% | Phase 2 (Comparator) |
| 300 mg | 48 Weeks | 12% | Phase 3 | |
| 300 mg | 96 Weeks | 18% | Phase 3 | |
| 300 mg | 3 Years | 79% | Phase 3 | |
| Entecavir (ETV) | 0.5 mg | 48 Weeks | 15-21% | Phase 3 |
| 0.5 mg | 96 Weeks | 31% | Long-term Extension | |
| 0.5 mg | 3 Years | 33% | Long-term Extension | |
| 0.5 mg | 7 Years | 37.5% | Observational |
Experimental Protocols
This compound: Phase 2 Study
A multicenter, randomized, double-blind, non-inferiority phase 2 trial was conducted to evaluate the efficacy and safety of this compound.[1][2][3]
-
Patient Population: The study enrolled treatment-naive and experienced (off-treatment for >6 months) patients with chronic hepatitis B. Approximately 80% of the participants were HBeAg-positive.[2]
-
Treatment Arms: Patients were randomized into five groups, receiving either this compound at doses of 30, 45, 60, or 75 mg once daily, or Tenofovir Disoproxil Fumarate (TDF) at a dose of 300 mg once daily as a control.
-
Primary Endpoint: The primary efficacy endpoint was the reduction in HBV DNA levels from baseline at week 24.
-
Serological Assessment: HBeAg loss and seroconversion were assessed at week 24. HBeAg seroconversion was defined as the loss of HBeAg and the appearance of anti-HBe antibodies.
Tenofovir Disoproxil Fumarate (TDF): Representative Phase 3 Study
The data for TDF is derived from large-scale, randomized, double-blind, phase 3 clinical trials.
-
Patient Population: These trials typically enroll HBeAg-positive adult patients with chronic hepatitis B who are treatment-naive. Inclusion criteria often include elevated ALT levels and detectable HBV DNA.
-
Treatment Arms: Patients are randomized to receive either TDF 300 mg once daily or a comparator drug (often Adefovir Dipivoxil or a placebo).
-
Primary Endpoint: The primary endpoint is typically the proportion of patients with HBV DNA less than a specified level (e.g., <29 IU/mL) at week 48.
-
Serological Assessment: HBeAg seroconversion is a key secondary endpoint, assessed at various time points throughout the study, including week 48, 96, and in long-term follow-up.
Entecavir (ETV): Representative Phase 3 Study
The efficacy of Entecavir has been established in numerous phase 3, randomized, double-blind clinical trials.
-
Patient Population: Studies included nucleoside-naive, HBeAg-positive patients with chronic hepatitis B.
-
Treatment Arms: Patients were randomized to receive either Entecavir 0.5 mg once daily or Lamivudine 100 mg once daily.
-
Primary Endpoint: The primary endpoint was often a composite of histologic improvement, virologic response (HBV DNA suppression), and biochemical response (ALT normalization) at 48 weeks.
-
Serological Assessment: HBeAg seroconversion was a key secondary endpoint, with rates reported at 48 weeks, 96 weeks, and in long-term extension studies.
Visualizations
Experimental Workflow: Randomized Controlled Trial for CHB
Caption: Generalized workflow of a randomized controlled trial for chronic hepatitis B.
Mechanism of Action: this compound
Caption: Mechanism of action of this compound in inhibiting HBV replication.
References
- 1. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradefovir Treatment in Patients With Chronic Hepatitis B: Week 24 Results From a Multicenter, Double-Blind, Randomized, Noninferiority, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Pradefovir Mesylate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Pradefovir Mesylate.
This compound is an investigational antiviral compound and, as with any laboratory chemical, requires strict adherence to proper disposal procedures to ensure personnel safety and environmental protection.[1] The following guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.[1]
Key Precautionary Measures:
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can lead to the contamination of water supplies and soil.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb spills with an inert, non-combustible material like diatomite or universal binders, decontaminate surfaces with alcohol, and dispose of the contaminated material as hazardous waste.
Disposal Procedures for this compound Waste
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. All waste streams must be kept separate.
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, bench paper, empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container. Hazardous pharmaceutical waste is typically collected in black containers.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. The primary method for treating and disposing of most pharmaceutical waste is incineration at a licensed medical incineration facility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C18H23ClN5O7PS | |
| Molecular Weight | 519.9 g/mol | |
| CAS Number | 625095-61-6 | |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the search results. The standard operating procedure is to follow the guidelines for hazardous chemical waste disposal as outlined by regulatory bodies such as the Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Pradefovir Mesylate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling investigational compounds like Pradefovir Mesylate. This guide provides essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. The following recommendations are based on the known properties of this compound and general guidelines for handling antiviral and cytotoxic compounds.
Chemical Identifier:
-
Name: this compound
-
CAS No.: 625095-61-6
Hazard Identification:
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment. All personnel must receive training on the proper donning, doffing, and disposal of PPE.
| PPE Category | Specification | Standard/Reference |
| Hand Protection | Double gloving with chemotherapy-tested, powder-free nitrile gloves. Change gloves frequently, especially if contaminated. | ASTM D6978[2] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | General laboratory practice for handling hazardous drugs.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full-face shield should be worn if there is a risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when there is a risk of generating aerosols or handling the compound as a powder outside of a containment device. | NIOSH certified. |
Operational Plan for Handling this compound
Adherence to standardized procedures is critical for minimizing exposure risk. The following steps outline the safe handling of this compound in a laboratory setting.
1. Preparation and Handling Area:
-
All manipulations of this compound, especially handling of the powder form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
The work surface should be covered with a disposable, absorbent plastic-backed liner.
-
Ensure a chemical spill kit is readily accessible.
2. Handling the Compound:
-
Before handling, conduct a thorough risk assessment for the specific procedures to be performed.
-
Wear the full complement of recommended PPE.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.
-
Avoid pipetting by mouth; always use mechanical pipetting aids.
3. Post-Handling Procedures:
-
Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
Carefully doff PPE to avoid cross-contamination, removing gloves last.
-
Dispose of all single-use PPE and contaminated materials in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a sealed bag within a designated hazardous waste container immediately after use. |
| Liquid Waste | Collect in a sealed, labeled, and compatible hazardous waste container. |
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain: Cover the spill with absorbent material from a chemical spill kit.
-
Clean: Carefully clean the spill area, working from the outside in.
-
Decontaminate: Thoroughly decontaminate the area with an appropriate cleaning agent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the healthcare provider.
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
